Bcn-dota-GA
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C32H50N6O11 |
|---|---|
分子量 |
694.8 g/mol |
IUPAC名 |
5-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethylamino]-5-oxo-2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]pentanoic acid |
InChI |
InChI=1S/C32H50N6O11/c39-27(33-9-10-34-32(48)49-22-25-23-5-3-1-2-4-6-24(23)25)8-7-26(31(46)47)38-17-15-36(20-29(42)43)13-11-35(19-28(40)41)12-14-37(16-18-38)21-30(44)45/h23-26H,3-22H2,(H,33,39)(H,34,48)(H,40,41)(H,42,43)(H,44,45)(H,46,47)/t23-,24+,25?,26? |
InChIキー |
MOUWSYLGFZCMCN-JVOXHRMMSA-N |
製品の起源 |
United States |
Foundational & Exploratory
Bcn-dota-GA: A Technical Guide to a Bifunctional Chelator for Radionuclide-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Bcn-dota-GA, a bifunctional chelator integral to the development of next-generation radionuclide-drug conjugates (RDCs). We will explore its core structure, mechanism of action, and provide detailed experimental protocols for its application in radiolabeling and bioconjugation.
Introduction to this compound
This compound is a sophisticated molecule designed for the precise delivery of radionuclides to specific biological targets. It is classified as a bifunctional chelator, meaning it possesses two distinct functional components:
-
A Chelating Moiety: The DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) component is a highly efficient chelator that forms stable complexes with a variety of metallic radionuclides, most notably Zirconium-89 (⁸⁹Zr).[1][2] The glutamic acid (GA) linker provides a spacer between the chelator and the conjugation site.
-
A Bioorthogonal Conjugation Handle: The Bcn (bicyclo[6.1.0]non-4-yne) moiety is a strained cyclooctyne (B158145) that enables covalent attachment to targeting biomolecules, such as antibodies or peptides, through a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[3]
This dual functionality allows for the modular construction of RDCs, where a targeting molecule guides a chelated radionuclide to a specific site, such as a tumor, for diagnostic imaging (e.g., Positron Emission Tomography - PET) or targeted radiotherapy.[3]
Mechanism of Action
The operational mechanism of a this compound-based RDC is a multi-step process that leverages the unique properties of its components. The process begins with the preparation of the RDC and culminates in the targeted delivery of a radionuclide for imaging or therapeutic purposes.
First, the DOTA cage of this compound is complexed with a radionuclide, such as ⁸⁹Zr.[2] Independently, a targeting biomolecule, for instance, a monoclonal antibody specific to a tumor antigen, is chemically modified to introduce an azide (B81097) group. The azide-modified antibody is then reacted with the radiolabeled this compound via SPAAC. This highly efficient and bioorthogonal reaction forms a stable triazole linkage, covalently attaching the radionuclide-chelator complex to the antibody.[2]
Once administered, the resulting RDC circulates in the body. The antibody component of the conjugate selectively binds to its target antigen on the surface of cancer cells. This targeted accumulation concentrates the radionuclide at the tumor site, enabling sensitive and specific imaging of the tumor with PET or delivering a cytotoxic radiation dose directly to the cancer cells while minimizing off-target toxicity.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies involving the radiolabeling of this compound and the characterization of the resulting antibody conjugate.
Table 1: Optimization of ⁸⁹Zr-Labeling of this compound
| Entry | Amount of Ligand (µg) | Amount of ⁸⁹Zr (mCi) | Temperature (°C) | Radiolabeling Yield (%) |
| 1 | 10 | 1 | 80 | <20 |
| 2 | 10 | 1 | 90 | <20 |
| 3 | 30 | 1 | 90 | ~100 |
| 4 | 30 | 2 | 90 | 70-80 |
| 5 | 30 | 3 | 90 | 50-60 |
| 6 | 30 | 4 | 90 | 40-50 |
Data adapted from a study by Flook et al. The yield was determined by radio-TLC.[2]
Table 2: Characteristics of ⁸⁹Zr-DOTA-Panitumumab Conjugate
| Parameter | Value |
| Overall Radiochemical Yield | 40-50% (decay uncorrected) |
| Radiochemical Purity | >95% |
| Molar Activity | 200-300 Ci/mmol |
| Stability in Human Serum (7 days at 37°C) | >95% intact |
Data for the final BCN-[⁸⁹Zr]Zr-DOTA-GA-Panitumumab conjugate.[2]
Table 3: In Vivo Biodistribution of ⁸⁹Zr-Panitumumab in A431 Tumor-Bearing Mice (%ID/g)
| Organ | 24 hours post-injection | 120 hours post-injection |
| Blood | 17.3 ± 0.3 | 7.9 ± 1.2 |
| Liver | 6.5 ± 0.5 | 6.1 ± 0.8 |
| Spleen | 3.2 ± 0.4 | 2.9 ± 0.6 |
| Kidneys | 3.9 ± 0.3 | 2.8 ± 0.4 |
| Tumor | 17.3 ± 0.3 | 32.9 ± 4.5 |
| Muscle | 3.3 ± 0.2 | 2.0 ± 0.3 |
Data represents a similar ⁸⁹Zr-labeled panitumumab and is indicative of the expected biodistribution. %ID/g = percent injected dose per gram of tissue.[1]
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the radiolabeling of this compound with ⁸⁹Zr and its subsequent conjugation to an azide-modified antibody.
Protocol for Radiolabeling of this compound with ⁸⁹Zr
This protocol is based on the two-step basic pH adjustment method.[2]
Materials:
-
This compound solution (1 mg/mL in water)
-
⁸⁹Zr-chloride in 0.5 M HCl
-
0.5 M NaOH
-
0.25 M Ammonium (B1175870) acetate (B1210297) buffer (pH 5.5)
-
PD-10 desalting column
-
Radio-TLC system with ITLC-SG strips and 50 mM DTPA (pH 7) as the mobile phase
-
HPLC system for quality control
Procedure:
-
In a sterile, low-binding microcentrifuge tube, add 30 µg (30 µL) of the this compound solution.
-
Carefully add 1-3 mCi of ⁸⁹Zr-chloride to the tube.
-
Adjust the pH of the reaction mixture to 8-9 by adding 0.5 M NaOH.
-
Incubate the reaction mixture at 90°C for 60 minutes.
-
After incubation, allow the mixture to cool to room temperature.
-
Adjust the pH to 5.5 by adding 0.25 M ammonium acetate buffer.
-
Purify the ⁸⁹Zr-Bcn-dota-GA using a PD-10 desalting column equilibrated with saline.
-
Collect the fractions and identify the product-containing fractions using a dose calibrator.
-
Determine the radiochemical purity using radio-TLC. The ⁸⁹Zr-Bcn-dota-GA should remain at the origin, while free ⁸⁹Zr will move with the solvent front.
-
Confirm the identity and purity of the product by radio-HPLC.
Protocol for Antibody Conjugation with ⁸⁹Zr-Bcn-dota-GA
This protocol describes the conjugation of the radiolabeled chelator to an azide-modified antibody via SPAAC.
Materials:
-
Purified ⁸⁹Zr-Bcn-dota-GA
-
Azide-modified antibody (e.g., Panitumumab-azide) in a suitable buffer (e.g., PBS, pH 7.4)
-
PD-10 desalting column
-
Saline
-
Size-exclusion HPLC (SEC-HPLC) for analysis
Procedure:
-
To the purified ⁸⁹Zr-Bcn-dota-GA, add the azide-modified antibody. The molar ratio of chelator to antibody should be optimized, but a 5-10 fold molar excess of the chelator is a common starting point.
-
Incubate the reaction mixture at 37°C for 60 minutes with gentle shaking.
-
Purify the resulting ⁸⁹Zr-DOTA-antibody conjugate using a PD-10 desalting column equilibrated with saline to remove any unreacted ⁸⁹Zr-Bcn-dota-GA.
-
Collect the fractions containing the radiolabeled antibody, which will elute in the void volume.
-
Determine the radiochemical purity and integrity of the final conjugate using SEC-HPLC with a radioactivity detector. The conjugate should elute as a single, sharp peak corresponding to the molecular weight of the antibody.
-
Calculate the overall radiochemical yield and the molar activity of the final product.
Conclusion
This compound is a powerful and versatile tool in the development of targeted radionuclide-drug conjugates. Its robust chelating properties, combined with the efficiency and bioorthogonality of copper-free click chemistry, enable the creation of highly specific and stable RDCs for both diagnostic and therapeutic applications in oncology and other fields. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and scientists working at the forefront of radiopharmaceutical development.
References
- 1. Development and Characterization of 89Zr-Labeled Panitumumab for Immuno–Positron Emission Tomographic Imaging of the Epidermal Growth Factor Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of a Zirconium-89 Labeled Clickable DOTA Complex and Its Antibody Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to Bcn-dota-GA: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bcn-dota-GA, with the systematic name 2,2',2''-(10-(4-((2-((((1R,8S,9s)-bicyclo[6.1.0]non-4-yn-9-ylmethoxy)carbonyl)amino)ethyl)amino)-1-carboxy-4-oxobutyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid, is a bifunctional chelator playing a crucial role in the development of next-generation radiopharmaceuticals. It integrates a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelating cage, a glutamic acid (GA) linker, and a bicyclo[6.1.0]nonyne (Bcn) moiety. This unique combination allows for the stable chelation of various radiometals and subsequent covalent attachment to biomolecules through copper-free click chemistry. This guide provides a comprehensive overview of its chemical structure, properties, and key experimental protocols.
Chemical Structure and Properties
This compound is a white powder at room temperature. Its structure is designed for optimal performance in bioconjugation and radiolabeling applications.
Chemical Structure:
Caption: 2D representation of the this compound chemical structure.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₃₂H₅₀N₆O₁₁ | [1] |
| Molecular Weight | 694.78 g/mol | [1] |
| CAS Number | 2416980-98-6 | [1] |
| Appearance | White Powder | N/A |
| SMILES | O=C(NCCNC(OC[C@H]1[C@@]2([H])CCC#CCC[C@@]12[H])=O)CCC(N3CCN(CC(O)=O)CCN(CC(O)=O)CCN(CC(O)=O)CC3)C(O)=O | [2][3][4][5] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a multi-step process that typically involves the preparation of the functionalized DOTA macrocycle, the Bcn-linker, and their subsequent conjugation. While a detailed, step-by-step protocol for the complete synthesis is proprietary to manufacturers, the general approach is based on established methods for creating bifunctional chelators[6].
Caption: General synthetic workflow for this compound.
Radiolabeling with Zirconium-89 (⁸⁹Zr)
This compound can be efficiently labeled with ⁸⁹Zr for use in positron emission tomography (PET). An indirect labeling method is often employed, where the chelator is first radiolabeled and then conjugated to the targeting biomolecule[7].
Optimized Radiolabeling Conditions:
| Parameter | Value |
| This compound | 30 µg |
| ⁸⁹Zr-chloride | 3 mCi |
| Temperature | 90 °C |
| Reaction Time | 1 hour |
| pH Adjustment | Two-step basic pH adjustment |
Reference: A study on the preparation of a Zirconium-89 labeled clickable DOTA complex reported these conditions as optimal to balance the radiochemical conversion and the molar activity[8].
Caption: Workflow for the radiolabeling of this compound with ⁸⁹Zr.
Conjugation to an Antibody via Copper-Free Click Chemistry
The Bcn moiety of [⁸⁹Zr]Zr-Bcn-dota-GA allows for its efficient conjugation to a tetrazine (Tz)-modified antibody through an inverse electron-demand Diels-Alder (IEDDA) click reaction[7].
Experimental Protocol Outline:
-
Antibody Modification: The antibody of interest is functionalized with a tetrazine moiety (e.g., using a tetrazine-NHS ester).
-
Purification: The tetrazine-modified antibody (Ab-Tz) is purified to remove excess reagents.
-
Click Reaction: The purified Ab-Tz is incubated with [⁸⁹Zr]Zr-Bcn-dota-GA.
-
Purification: The final radiolabeled antibody conjugate is purified to remove unreacted components.
Caption: Workflow for antibody conjugation using copper-free click chemistry.
Stability and Performance
The stability of the radiolabeled conjugate is critical for its in vivo applications. Studies have shown that ⁸⁹Zr-labeled this compound conjugates exhibit excellent stability.
Serum Stability
A study involving a ⁸⁹Zr-labeled panitumumab conjugate prepared with this compound (BCN-[⁸⁹Zr]Zr-DOTA-GA-PAN) demonstrated high stability in whole human serum. The conjugate remained stable for up to 7 days at 37 °C[7]. Furthermore, DOTA-GA derivatives, in general, are known to form highly stable complexes that can withstand the challenging environment of human serum, with often over 90-95% of the complex remaining intact after prolonged incubation[9].
| Time Point | % Intact Conjugate in Human Serum |
| 0 days | >95% |
| 3 days | >95% |
| 5 days | >95% |
| 7 days | >95% |
Data is based on the stability of BCN-[⁸⁹Zr]Zr-DOTA-GA-PAN as reported in reference[10].
Applications in Drug Development
This compound is a key enabling technology for the development of targeted radiopharmaceuticals, including:
-
Antibody-Radionuclide Conjugates (ARCs): For both diagnostic imaging (immuno-PET) and targeted radiotherapy. The high stability of the ⁸⁹Zr-Bcn-dota-GA complex makes it particularly suitable for use with antibodies, which have long biological half-lives.
-
Peptide-Radionuclide Conjugates: For targeting receptors that are overexpressed on cancer cells.
-
Small Molecule-Radionuclide Conjugates: For precise delivery of radiation to specific cellular targets.
The use of copper-free click chemistry for bioconjugation offers a significant advantage, as it is bio-orthogonal and can be performed under mild conditions, preserving the integrity and function of the targeting biomolecule.
Conclusion
This compound represents a significant advancement in the field of bifunctional chelators. Its well-defined chemical structure, which combines a robust DOTA chelating core with a bio-orthogonal Bcn handle, allows for the efficient and stable radiolabeling of a wide range of biomolecules. The detailed experimental protocols and favorable stability data underscore its potential for the development of novel and effective targeted radiopharmaceuticals for both diagnostic and therapeutic applications in oncology and beyond.
References
- 1. precisepeg.com [precisepeg.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Synthesis of a Bifunctional Cross‐Bridged Chelating Agent, Peptide Conjugation, and Comparison of 68Ga Labeling and Complex Stability Characteristics with Established Chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of a Zirconium-89 Labeled Clickable DOTA Complex and Its Antibody Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
The Role of Bcn-DOTA in Copper-Free Click Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of bioconjugation and radiopharmaceutical development, the demand for highly efficient, specific, and biocompatible ligation strategies is paramount. Copper-free click chemistry, particularly the strain-promoted azide-alkyne cycloaddition (SPAAC), has emerged as a powerful tool that allows for the covalent linking of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1] At the heart of this technology are strained cyclooctynes, with bicyclo[6.1.0]nonyne (BCN) being a prominent example due to its favorable balance of reactivity and stability.[2][3]
This technical guide provides a comprehensive overview of the bifunctional chelator Bcn-DOTA, a molecule that synergistically combines the bioorthogonal reactivity of BCN with the robust metal-chelating properties of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA). Bcn-DOTA serves as a critical linker for the development of next-generation radiopharmaceuticals, enabling the precise attachment of radionuclides to targeting biomolecules such as antibodies and peptides for applications in molecular imaging and therapy.[2][4][5]
Core Principles: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The driving force behind Bcn-DOTA's utility in copper-free click chemistry is the inherent ring strain of the bicyclo[6.1.0]nonyne moiety. This strain is released upon the [3+2] cycloaddition reaction with an azide, leading to the formation of a stable triazole ring under physiological conditions.[6] This reaction is highly selective and bioorthogonal, meaning it does not interfere with native biological processes.
DOT
Quantitative Data
The efficiency of the SPAAC reaction is a critical factor in the design of radiopharmaceuticals. The reaction kinetics are typically described by second-order rate constants, which are influenced by the specific structures of the cyclooctyne (B158145) and the azide.
Table 1: Second-Order Rate Constants for SPAAC Reactions of BCN and DBCO with Various Azides
| Cyclooctyne | Azide Type | Example Azide | Rate Constant (M⁻¹s⁻¹) | Reference |
| BCN | Primary | Benzyl Azide | 0.06 - 0.1 | [7] |
| DBCO | Primary | Benzyl Azide | 0.3 - 1.0 | [1][4] |
| BCN | Aromatic | Phenyl Azide | ~0.3 | [1] |
| DBCO | Aromatic | Phenyl Azide | ~0.1 | [1] |
| BCN | Tertiary | Tertiary Alkyl Azide | ~0.03 | [4] |
| DBCO | Tertiary | Tertiary Alkyl Azide | ~0.001 | [4] |
Note: DBCO (dibenzocyclooctyne) is another commonly used strained alkyne and is included for comparison. Rate constants can vary depending on the solvent and temperature.
Table 2: Radiolabeling and Stability Data for a Bcn-DOTA Conjugate
| Parameter | Value | Conditions | Reference |
| Radionuclide | Zirconium-89 (⁸⁹Zr) | - | [1][7] |
| Conjugate | BCN-[⁸⁹Zr]Zr-DOTA-GA-PAN | Panitumumab antibody conjugate | [1][7] |
| Radiochemical Yield | 40 - 50% | 2-hour synthesis, decay uncorrected | [1] |
| Radiochemical Purity | >95% | HPLC analysis | [1] |
| In Vitro Stability | Stable up to 7 days | Whole human serum at 37°C | [1][7] |
| Kinetic Inertness | Excellent | EDTA challenge | [1][7] |
Experimental Protocols
Protocol 1: Synthesis of Bcn-DOTA (General Strategy)
A detailed, publicly available, step-by-step protocol for the synthesis of Bcn-DOTA is not readily found in a single source. However, its synthesis can be achieved through a multi-step process that combines the synthesis of a BCN precursor with the functionalization of a DOTA macrocycle. The following is a generalized workflow based on established chemical principles.
DOT
Methodology Outline:
-
Synthesis of BCN Precursor: The synthesis typically starts from 1,5-cyclooctadiene. A key step is the cyclopropanation, which can be achieved with ethyl diazoacetate in the presence of a rhodium catalyst.[2] Subsequent ester hydrolysis and functionalization yield a BCN derivative, such as BCN-OH, suitable for conjugation.[8]
-
Functionalization of DOTA: A protected form of DOTA, such as DOTA-tri-t-butyl ester, is used to selectively activate one of the four carboxylic acid groups. This can be achieved using standard coupling agents to form an active ester (e.g., NHS ester).
-
Coupling and Deprotection: The functionalized BCN precursor is then coupled to the activated DOTA molecule. Following the coupling reaction, the protecting groups on the DOTA macrocycle are removed, typically under acidic conditions.
-
Purification: The final Bcn-DOTA product is purified using high-performance liquid chromatography (HPLC).
Protocol 2: Conjugation of Bcn-DOTA-NHS to a Peptide
This protocol describes the conjugation of a Bcn-DOTA derivative, activated as an N-hydroxysuccinimide (NHS) ester, to a peptide containing a primary amine (e.g., the N-terminus or a lysine (B10760008) side chain).
Materials:
-
Bcn-DOTA-NHS ester
-
Azide-modified peptide
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)
-
Purification system (e.g., HPLC)
Procedure:
-
Dissolve the azide-modified peptide in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Dissolve the Bcn-DOTA-NHS ester in DMF or DMSO to prepare a stock solution (e.g., 10 mg/mL).
-
Add a 5- to 20-fold molar excess of the Bcn-DOTA-NHS ester solution to the peptide solution.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring.
-
Monitor the reaction progress using analytical HPLC.
-
Upon completion, purify the Bcn-DOTA-peptide conjugate by preparative HPLC.
-
Lyophilize the purified conjugate and store at -20°C or below.
Protocol 3: Radiolabeling of a Bcn-DOTA Conjugate with Zirconium-89
This protocol is adapted from a method for the indirect radiolabeling of an antibody conjugate.[1][7] It involves the pre-labeling of a Bcn-DOTA-GA chelator followed by conjugation to a tetrazine-modified antibody.
Materials:
-
This compound
-
⁸⁹Zr-oxalate in 1 M oxalic acid
-
0.5 M MES buffer, pH 5.5
-
1 M Na₂CO₃
-
PD-10 desalting column
-
Tetrazine-modified antibody
-
0.1 M EDTA, pH 7
-
iTLC-SG strips
-
HPLC system with a radio-detector
Procedure:
-
Radiolabeling of this compound:
-
To a solution of this compound (e.g., 30 µg) in buffer, add the ⁸⁹Zr-oxalate solution (e.g., 3 mCi).
-
Adjust the pH to ~8 with 1 M Na₂CO₃.
-
Incubate the reaction mixture at 90°C for 60 minutes.
-
After cooling, adjust the pH to 5.5 with 0.5 M MES buffer.
-
Purify the BCN-[⁸⁹Zr]Zr-DOTA-GA using a PD-10 column.
-
-
Quality Control of BCN-[⁸⁹Zr]Zr-DOTA-GA:
-
Analyze the radiochemical purity by radio-TLC using iTLC-SG strips and 0.1 M EDTA (pH 7) as the mobile phase.
-
Confirm purity and identity using radio-HPLC.
-
-
Conjugation to Tetrazine-Modified Antibody:
-
Incubate the purified BCN-[⁸⁹Zr]Zr-DOTA-GA with the tetrazine-modified antibody at 37°C for 60 minutes.
-
-
Final Product Quality Control:
-
Assess the radiochemical purity of the final radiolabeled antibody conjugate by radio-HPLC.
-
Workflow for Radiopharmaceutical Development
The development of a Bcn-DOTA-based radiopharmaceutical follows a logical progression from initial design to preclinical evaluation.
DOT
Conclusion
Bcn-DOTA has established itself as a valuable and versatile tool in the field of radiopharmaceutical development. Its ability to participate in copper-free click chemistry reactions provides a mild and efficient method for conjugating the robust DOTA chelator to a wide range of biomolecules. This enables the stable chelation of various radionuclides for PET and SPECT imaging, as well as for targeted radionuclide therapy. The favorable kinetics and bioorthogonality of the BCN-azide reaction, coupled with the well-documented stability of DOTA-radionuclide complexes, make Bcn-DOTA a powerful platform for advancing the next generation of targeted diagnostics and therapeutics. As research in this area continues, further optimization of Bcn-DOTA derivatives and their applications will undoubtedly lead to new and improved radiopharmaceuticals for personalized medicine.
References
- 1. benchchem.com [benchchem.com]
- 2. Stereoselective Synthesis of Bicyclo[6.1.0]nonene Precursors of the Bioorthogonal Reagents s-TCO and BCN - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of PET probes for cancer imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to Bcn-DOTA-GA for Radiopharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
Introduction to Bcn-DOTA-GA
This compound is a bifunctional chelator at the forefront of radiopharmaceutical development, designed for the stable incorporation of radiometals and their targeted delivery for both diagnostic imaging and therapeutic applications. Its innovative structure combines three key components: a bicyclo[6.1.0]nonyne (Bcn) group, a 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) macrocycle, and a glutamic acid (GA) linker.[1][2][3] This combination offers a versatile platform for the creation of radionuclide-drug conjugates (RDCs).[4][5][6]
The DOTA component is a highly efficient chelator for a variety of radiometals, including therapeutic radionuclides like Lutetium-177 (¹⁷⁷Lu) and diagnostic radionuclides such as Gallium-68 (⁶⁸Ga) and Zirconium-89 (⁸⁹Zr).[4][7] The glutamic acid linker provides a spacer between the chelator and the targeting molecule, which can improve the pharmacokinetic properties of the final radiopharmaceutical.[8] The Bcn group is a strained alkyne that enables copper-free "click chemistry," specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), for conjugation to azide-modified biomolecules such as peptides and antibodies.[1][9][10][11] This bioorthogonal conjugation method is highly efficient and can be performed under mild conditions, preserving the integrity of sensitive biological vectors.[9]
This technical guide provides a comprehensive overview of this compound, including its synthesis, conjugation to targeting moieties, radiolabeling procedures, and key in vitro and in vivo data. It is intended to serve as a valuable resource for researchers and professionals in the field of radiopharmaceutical development.
Synthesis and Conjugation Workflow
The overall workflow for creating a this compound-based radiopharmaceutical involves a multi-step process, from the synthesis of the chelator to the final quality control of the radiolabeled conjugate.
Experimental Protocols
Synthesis of this compound
1. Synthesis of DOTAGA-anhydride: DOTAGA can be reacted with acetic anhydride (B1165640) to form the intramolecular carboxylic anhydride.[4]
2. Synthesis of a Bcn-containing linker with a reactive amine group.
3. Coupling of the Bcn-linker to DOTAGA-anhydride: The amine-functionalized Bcn linker can be reacted with DOTAGA-anhydride to form the final this compound product. The reaction of an amine with the anhydride results in the selective formation of one of two possible regioisomers.[4]
Conjugation of this compound to an Azide-Modified Antibody via SPAAC
This protocol describes the general steps for conjugating this compound to an antibody that has been pre-functionalized with an azide (B81097) group.
Materials:
-
Azide-modified antibody in an amine-free buffer (e.g., PBS, pH 7.4).
-
This compound.
-
Anhydrous DMSO.
-
Spin desalting column.
Protocol:
-
Antibody Preparation: Ensure the azide-modified antibody is purified and buffer-exchanged into an amine-free buffer.
-
This compound Stock Solution: Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Conjugation Reaction:
-
Purification: Remove the unreacted this compound using a spin desalting column equilibrated with the desired buffer for storage or subsequent radiolabeling.
Radiolabeling of a this compound Conjugate with Zirconium-89
This protocol is adapted from the radiolabeling of a panitumumab (PAN) antibody conjugate.[1][9]
Materials:
-
[⁸⁹Zr]Zr-oxalate in 1.0 M oxalic acid.
-
This compound.
-
2.0 M Na₂CO₃.
-
0.5 M HEPES buffer (pH 7.0).
-
PD-10 column.
-
Saline (pH 7.0).
Protocol:
-
Preparation of [⁸⁹Zr]ZrCl₄: Neutralize [⁸⁹Zr]Zr-oxalate with 2.0 M Na₂CO₃ to pH 7-8.
-
Radiolabeling of this compound:
-
Add the this compound solution (e.g., 30 µg) to the [⁸⁹Zr]ZrCl₄ solution.
-
Adjust the pH to ~8 with 2.0 M Na₂CO₃.
-
Heat the reaction mixture at 90°C for 30 minutes.
-
Cool the reaction to room temperature and adjust the pH to 6.8-7.2 with 0.5 M HEPES buffer.
-
-
Purification of Bcn-[⁸⁹Zr]Zr-DOTA-GA: Purify the reaction mixture using a C18 Sep-Pak cartridge.
-
Conjugation to Azide-Modified Antibody:
-
React the purified Bcn-[⁸⁹Zr]Zr-DOTA-GA with the azide-modified antibody at 37°C.
-
-
Final Purification: Purify the final radiolabeled antibody conjugate, Bcn-[⁸⁹Zr]Zr-DOTA-GA-Antibody, using a PD-10 column with saline (pH 7.0) as the eluent.
Radiolabeling of a this compound Conjugate with Lutetium-177
This is a general protocol for the radiolabeling of DOTA-conjugated peptides with ¹⁷⁷Lu.[15][16]
Materials:
-
[¹⁷⁷Lu]LuCl₃ solution.
-
This compound-peptide conjugate.
-
Ascorbate or Acetate (B1210297) buffer (pH 4.5-5.0).
-
DTPA solution (quenching solution).
-
C18 Sep-Pak light cartridge.
-
Ethanol (B145695) and sterile water.
Protocol:
-
In a sterile reaction vial, dissolve the this compound-peptide conjugate in the reaction buffer.
-
Add the required activity of [¹⁷⁷Lu]LuCl₃ to the peptide solution.
-
Ensure the pH of the reaction mixture is between 4.5 and 5.0.
-
Incubate the reaction vial at 80-95°C for 20-30 minutes.[16]
-
After incubation, cool the vial to room temperature and add the DTPA solution to quench the reaction.
-
Purify the product using a C18 Sep-Pak cartridge, eluting with an ethanol/water mixture.
Radiolabeling of a this compound Conjugate with Gallium-68
This protocol is based on established methods for labeling DOTA-derivatized peptides with ⁶⁸Ga from a generator.[17][18][19]
Materials:
-
⁶⁸Ge/⁶⁸Ga generator.
-
0.1 M HCl for elution.
-
This compound-peptide conjugate.
-
Sodium acetate buffer (e.g., 1 M, pH 4.5).
-
C18 SPE cartridge.
Protocol:
-
⁶⁸Ga Elution: Elute ⁶⁸GaCl₃ from the ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.
-
Reaction Setup:
-
Radiolabeling:
-
Add the ⁶⁸GaCl₃ eluate to the reaction vial.
-
Incubate at 95°C for 5-15 minutes.[18]
-
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Load the mixture onto a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with sterile water to remove unreacted ⁶⁸Ga.
-
Elute the ⁶⁸Ga-labeled peptide with 50% ethanol in sterile water.
-
Quantitative Data
The following tables summarize key quantitative data for this compound and related DOTA-GA conjugates.
Table 1: Radiolabeling and Stability of a ⁸⁹Zr-labeled this compound Antibody Conjugate
| Parameter | Value | Reference |
| Radiochemical Yield (overall) | 40-50% (n=12, decay uncorrected) | [1][9] |
| Radiochemical Purity | >95% | [1][9] |
| Molar Activity | 200-300 Ci/mmol | [1] |
| Stability in Human Serum (37°C) | >95% intact after 7 days | [1][9] |
| Stability against EDTA challenge | >94% intact after 7 days | [1] |
Table 2: Binding Affinity of PSMA-Targeting DOTA-GA Conjugates
| Compound | Target | IC₅₀ (nM) | Reference |
| DOTAGA-ffk(Sub-KuE) | PSMA | 7.2 ± 1.4 | [8][20] |
| [ⁿᵃᵗGa]DOTAGA-ffk(Sub-KuE) | PSMA | 8.6 ± 1.8 | [8][20] |
| DOTA-FFK(Sub-KuE) | PSMA | 34.3 ± 7.8 | [8][20] |
Table 3: In Vivo Stability of ¹⁷⁷Lu-labeled Bombesin (B8815690) Analogs
| Compound | Time Post-Injection | % Intact in Plasma | Reference |
| ¹⁷⁷Lu-DOTA-[Pro¹, Tyr⁴]-bombesin | 7 days | >98% (in human serum) | [7] |
| ⁹⁰Y-DOTA-BN[2-14]NH₂ | 24 hours | Stable in human serum | [21] |
| ¹⁷⁷Lu-DOTA-BN[2-14]NH₂ | 24 hours | Stable in human serum | [21] |
Targeting and Signaling Pathways
This compound based radiopharmaceuticals are designed to target specific biomarkers overexpressed on cancer cells. Two prominent examples are the Gastrin-Releasing Peptide Receptor (GRPR) and the Prostate-Specific Membrane Antigen (PSMA).
Gastrin-Releasing Peptide Receptor (GRPR) Signaling
GRPR is a G-protein coupled receptor (GPCR) that, upon binding to its ligand (e.g., a bombesin analog), activates downstream signaling pathways, primarily through Gq and G12/13 proteins. This activation leads to increased cell proliferation, survival, and migration.
Prostate-Specific Membrane Antigen (PSMA) Signaling
PSMA is a transmembrane protein with enzymatic activity that is highly overexpressed in prostate cancer. PSMA signaling has been shown to redirect cell survival signals from the MAPK pathway to the PI3K-AKT pathway, promoting cancer progression.
Quality Control Workflow
Rigorous quality control is essential to ensure the safety and efficacy of radiopharmaceuticals. The following diagram outlines a typical quality control workflow for a this compound based radiopharmaceutical.
Conclusion
This compound represents a significant advancement in the field of radiopharmaceuticals, offering a versatile and robust platform for the development of targeted diagnostic and therapeutic agents. Its unique structure, combining a stable chelator, a bioorthogonal conjugation moiety, and a pharmacokinetic-modifying linker, provides researchers with a powerful tool to create novel radiotracers. The detailed protocols and data presented in this guide are intended to facilitate the adoption and further exploration of this promising technology in the ongoing effort to develop more effective and personalized treatments for cancer and other diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - www.chematech-mdt.com [chematech-mdt.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and preclinical evaluation of DOTAGA-conjugated PSMA ligands for functional imaging and endoradiotherapy of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. Gastrin-releasing peptide receptor - Wikipedia [en.wikipedia.org]
- 11. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. d-nb.info [d-nb.info]
- 17. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Radiolabelling DOTA-peptides with 68Ga - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Comparative study on DOTA-derivatized bombesin analog labeled with 90Y and 177Lu: in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Bcn-DOTA-GA for Molecular Imaging: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the use of Bcn-DOTA-GA, a bifunctional chelator, for the development of targeted molecular imaging agents. This document is intended for researchers, scientists, and drug development professionals who are new to the application of this technology. We will cover the fundamental principles, detailed experimental protocols, and data interpretation relevant to the use of this compound in preclinical research.
Core Concepts: The Tripartite System of this compound
This compound is a versatile molecule designed for a two-step approach to creating targeted radiopharmaceuticals. It comprises three key functional components:
-
Bcn (Bicyclo[6.1.0]nonyne): A strained cyclooctyne (B158145) that serves as a reactive handle for bioorthogonal and copper-free click chemistry. Specifically, it reacts with azide-modified molecules through a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction. This allows for the covalent attachment of the chelator to a targeting vector under mild conditions, without the need for a cytotoxic copper catalyst.[1][2][3]
-
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A highly stable macrocyclic chelator that firmly encapsulates radiometals.[4] It is particularly well-suited for chelating trivalent radiometals such as Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging.[5][6] The stability of the DOTA-radiometal complex is crucial to prevent the release of the radionuclide in vivo.
-
GA (Glutamic Acid): This amino acid acts as a linker, providing a defined spacing between the Bcn and DOTA moieties and presenting a carboxylic acid group for potential modifications, although in the context of this compound, the primary conjugation is intended through the Bcn group.
The synergy of these components allows for a modular approach to radiopharmaceutical development. A targeting molecule (e.g., a peptide, antibody, or small molecule) that recognizes a specific biological target (such as a tumor-associated receptor) is first modified to contain an azide (B81097) group. This azide-modified molecule is then "clicked" to this compound. The resulting conjugate can then be radiolabeled with a positron-emitting radionuclide like ⁶⁸Ga for use in PET imaging.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the synthesis and application of a this compound-based imaging agent.
Synthesis of an Azide-Modified Targeting Peptide
A prerequisite for conjugation with this compound is the incorporation of an azide group into the targeting biomolecule. The following is a general protocol for the solid-phase peptide synthesis (SPPS) of a peptide containing an azide-functionalized amino acid.
Materials:
-
Fmoc-protected amino acids
-
Fmoc-L-azidohomoalanine (Fmoc-Aha-OH) or other azide-containing amino acid
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Water
-
Acetonitrile
-
HPLC system for purification
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Dissolve the first Fmoc-protected amino acid (4 equivalents) and Oxyma Pure (4 equivalents) in DMF. Add DIC (4 equivalents) and allow to pre-activate for 5 minutes. Add the activated amino acid solution to the resin and shake for 2 hours.
-
Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence. To incorporate the azide functionality, use Fmoc-Aha-OH in the desired position within the sequence.
-
Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Global Deprotection: Wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups by treating with a cleavage cocktail of 94% TFA, 2.5% water, 2.5% TIS, and 1% DTT for 3 hours.
-
Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Lyophilize the crude peptide. Purify the azide-modified peptide by preparative HPLC and confirm its identity by mass spectrometry.
Conjugation of this compound to an Azide-Modified Peptide via SPAAC
This protocol describes the copper-free click reaction to conjugate this compound to the azide-modified peptide.
Materials:
-
Azide-modified peptide
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Phosphate-Buffered Saline (PBS), pH 7.4
-
HPLC system for purification and analysis
-
Mass spectrometer
Protocol:
-
Dissolution of Reactants: Dissolve the azide-modified peptide in DMF or PBS to a concentration of 1-5 mg/mL. In a separate vial, dissolve this compound in a minimal amount of DMF to create a stock solution (e.g., 10 mM).
-
SPAAC Reaction: Add a 1.5 to 3-fold molar excess of the this compound stock solution to the peptide solution.
-
Incubation: Gently mix the reaction and allow it to proceed at room temperature for 2-4 hours, or overnight at 4°C. The optimal reaction time may need to be determined empirically.
-
Reaction Monitoring: Monitor the progress of the conjugation by analytical HPLC-MS, observing the consumption of the starting materials and the formation of the product with the expected molecular weight.
-
Purification: Upon completion, purify the this compound-peptide conjugate by preparative HPLC.
-
Product Confirmation and Storage: Confirm the identity of the purified product by mass spectrometry. Lyophilize the final conjugate and store it at -20°C or below.
Radiolabeling of this compound-Peptide with Gallium-68
This protocol details the manual radiolabeling of the purified this compound-peptide conjugate with ⁶⁸Ga.
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
0.1 M HCl for elution
-
This compound-peptide conjugate (typically 10-50 µg)
-
Sodium acetate (B1210297) buffer (1 M, pH 4.5)
-
Sterile, metal-free reaction vial
-
Heating block
-
C18 Sep-Pak cartridge for purification
-
Sterile water for injection
-
Radio-TLC or radio-HPLC system for quality control
Protocol:
-
Generator Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃ in solution.
-
Reaction Preparation: In a sterile reaction vial, dissolve 10-50 µg of the this compound-peptide conjugate in a small volume of sterile water. Add a sufficient volume of 1 M sodium acetate buffer to achieve a final reaction pH of 3.5-4.5.
-
Radiolabeling Reaction: Add the ⁶⁸GaCl₃ eluate (typically 100-500 MBq) to the reaction vial. Gently mix and incubate at 95°C for 10-15 minutes.
-
Purification of the Radiotracer:
-
Condition a C18 Sep-Pak cartridge by washing with ethanol (5 mL) followed by sterile water (10 mL).
-
Pass the reaction mixture through the conditioned C18 cartridge. The radiolabeled peptide will be retained.
-
Wash the cartridge with sterile water (10 mL) to remove any unchelated ⁶⁸Ga.
-
Elute the purified [⁶⁸Ga]Ga-Bcn-DOTA-GA-peptide with a small volume (0.5-1 mL) of 50% ethanol in sterile water.
-
-
Quality Control:
-
Radiochemical Purity: Determine the radiochemical purity using radio-TLC or radio-HPLC. The radiochemical purity should be >95%.
-
pH: The final product should be diluted with sterile saline or a suitable buffer to a pH of 5.0-7.5 for injection.
-
Visual Inspection: The final solution should be clear, colorless, and free of particulate matter.
-
Data Presentation: Representative Preclinical Data
While specific preclinical data for a ⁶⁸Ga-labeled this compound conjugate is not yet widely published, the following table presents representative biodistribution data for a well-characterized ⁶⁸Ga-DOTA-conjugated peptide, [⁶⁸Ga]Ga-DOTA-RGD, in a murine tumor model.[1] This data illustrates the typical information obtained in such studies and serves as a benchmark for what to expect from a novel this compound-based imaging agent.
Table 1: Representative Biodistribution of [⁶⁸Ga]Ga-DOTA-RGD in LL2 Tumor-Bearing Mice (60 min post-injection) [1]
| Organ | Percent Injected Dose per Gram (%ID/g) ± SD |
| Blood | 0.35 ± 0.08 |
| Heart | 0.21 ± 0.04 |
| Lungs | 0.62 ± 0.15 |
| Liver | 1.15 ± 0.23 |
| Spleen | 1.45 ± 0.31 |
| Kidneys | 2.89 ± 0.55 |
| Muscle | 0.25 ± 0.06 |
| Bone | 0.41 ± 0.09 |
| Tumor | 2.11 ± 0.42 |
Data are presented as mean ± standard deviation.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key processes and relationships in the application of this compound for molecular imaging.
References
- 1. Preparation and evaluation of a 68Ga-labeled RGD-containing octapeptide for noninvasive imaging of angiogenesis: biodistribution in non-human primate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and evaluation of 68Ga-labeled DOTA-2-deoxy-D-glucosamine as a potential radiotracer in μPET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NGR-Based Radiopharmaceuticals for Angiogenesis Imaging: A Preclinical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (68)Ga-labeled DOTA-peptides and (68)Ga-labeled radiopharmaceuticals for positron emission tomography: current status of research, clinical applications, and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to DOTA Derivatives in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the key features of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) derivatives in the field of bioconjugation. DOTA is a highly versatile and widely utilized bifunctional chelator, indispensable for the development of radiopharmaceuticals for both diagnostic imaging and targeted radionuclide therapy, a field often referred to as theranostics.[1] Its robust ability to form stable complexes with a variety of trivalent metals makes it a cornerstone of modern nuclear medicine and molecular imaging.[2]
Core Features of DOTA Derivatives
DOTA's prominence in bioconjugation stems from its macrocyclic structure, which provides high thermodynamic stability and kinetic inertness to the resulting metal complexes.[3][4] This exceptional stability is crucial for in vivo applications, minimizing the release of free radiometals that could lead to off-target toxicity and compromised imaging or therapeutic efficacy.[5] The DOTA cage is particularly well-suited for chelating larger radiometals like Lutetium-177 (¹⁷⁷Lu) and Yttrium-90 (⁹⁰Y) for therapy, and it also forms stable complexes with Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging.[3][6]
Functionalization of the DOTA macrocycle allows for covalent attachment to a wide range of biomolecules, including peptides, antibodies, and small molecules. These "bifunctional" DOTA derivatives possess a reactive group that can form a stable bond with the targeting molecule, enabling the delivery of the radiometal to specific biological targets.[7]
Quantitative Data on DOTA Derivatives
The selection of a DOTA derivative and the corresponding radiometal is guided by quantitative parameters that dictate the performance of the final bioconjugate. The following tables summarize key data for various DOTA-metal complexes and bioconjugates.
Table 1: Thermodynamic Stability Constants (log K) of DOTA-Metal Complexes
| Metal Ion | DOTA Derivative | log K | Reference(s) |
| Ga³⁺ | DOTA | 26.05 | [6] |
| Ga³⁺ | DO3AMBu | 24.64 | [6] |
| Lu³⁺ | DOTA | ~25 | [8] |
| Cu²⁺ | DOTA | 22 | [8] |
Table 2: Radiolabeling Efficiency of DOTA Conjugates
| Radiometal | DOTA Conjugate | Temperature (°C) | pH | Time (min) | Radiochemical Yield (%) | Reference(s) |
| ⁶⁸Ga | DOTA-TATE | 95-100 | 3.8-4.5 | 5-10 | >95 | [9] |
| ⁶⁸Ga | DOTA-[Thi⁸, Met(O₂)¹¹]SP | 95 | 3.5-4.2 | 15-20 | >93 | [10] |
| ¹⁷⁷Lu | DOTA-TATE | 95 | 4.5 | 15 | >97 | [11] |
| ⁶⁴Cu | DOTA-trastuzumab | 37 | 5.5 | 60 | ~94 | [12] |
Table 3: In Vitro Receptor Binding Affinity (IC₅₀) of DOTA-Peptide Conjugates
| Conjugate | Receptor | IC₅₀ (nM) | Reference(s) |
| Ga-DOTA-TATE | SSTR2 | 0.2 ± 0.04 | [8] |
| In-DOTA-TATE | SSTR2 | Not specified | [13] |
| Ga-DOTA-TOC | SSTR2 | 1.5 ± 0.2 | [13] |
| Ga-DOTA-NOC | SSTR2 | 0.8 ± 0.1 | [13] |
| Cu-DOTA-Y3-TATE | SSTR2 | 1.78 | [14] |
Table 4: In Vivo Stability of Radiolabeled DOTA and NODAGA Conjugates
| Conjugate | Radiometal | Model System | Incubation Time (hours) | Stability (% Intact) | Key Findings | Reference(s) |
| NODAGA-trastuzumab | ⁶⁴Cu | Mouse Serum | 24 | >99% | Highly stable with no significant degradation. Showed higher resistance to transchelation when challenged with EDTA compared to DOTA. | [5][12] |
| DOTA-trastuzumab | ⁶⁴Cu | Mouse Serum | 24 | ~94% | Showed a slight but significant release of ⁶⁴Cu (6% loss). | [5][12] |
Signaling Pathways
DOTA-bioconjugates often target cell surface receptors to exert their effects. A prime example is DOTA-TATE, which targets the somatostatin (B550006) receptor subtype 2 (SSTR2), highly expressed in many neuroendocrine tumors.[15] Upon binding, the DOTA-TATE-radiometal complex is internalized, delivering a localized radiation dose that can induce DNA damage and cell death.[16] The signaling cascade initiated by SSTR2 activation involves multiple downstream effectors that regulate cell proliferation, hormone secretion, and apoptosis.[17][18]
Caption: SSTR2 Signaling Pathway.
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and application of DOTA-bioconjugates. The following sections provide step-by-step protocols for key experimental procedures.
Protocol 1: DOTA-NHS Ester Conjugation to an Antibody
This protocol describes the conjugation of a DOTA-N-hydroxysuccinimide (NHS) ester to the lysine (B10760008) residues of an antibody.[19][20]
Materials:
-
Antibody (in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
DOTA-NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.
-
Adjust the antibody concentration to 2-10 mg/mL.
-
-
DOTA-NHS Ester Preparation:
-
Dissolve the DOTA-NHS ester in anhydrous DMSO to a stock concentration of 10 mg/mL immediately before use.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the DOTA-NHS ester stock solution to the antibody solution while gently vortexing.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.
-
-
Quenching the Reaction:
-
Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the DOTA-antibody conjugate using SEC or dialysis to remove unconjugated DOTA and other small molecules.
-
Collect the fractions containing the purified conjugate.
-
-
Characterization:
-
Determine the chelator-to-antibody ratio (CAR) using methods such as MALDI-TOF mass spectrometry or colorimetric assays.[21]
-
Assess the immunoreactivity of the conjugate using an appropriate binding assay (e.g., ELISA).
-
Protocol 2: DOTA-Maleimide Conjugation to a Thiol-Containing Peptide
This protocol details the conjugation of a DOTA-maleimide derivative to a peptide containing a free thiol group (e.g., from a cysteine residue).[22][23]
Materials:
-
Thiol-containing peptide
-
DOTA-maleimide
-
Anhydrous DMSO or DMF
-
Degassed Conjugation Buffer (e.g., PBS, pH 7.0-7.5)
-
(Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction
-
Purification system (e.g., reverse-phase high-performance liquid chromatography (RP-HPLC))
Procedure:
-
Peptide Preparation:
-
Dissolve the peptide in the degassed conjugation buffer.
-
(Optional) If the peptide contains disulfide bonds, add a 10- to 100-fold molar excess of TCEP and incubate for 20-30 minutes at room temperature to reduce them.
-
-
DOTA-Maleimide Preparation:
-
Dissolve the DOTA-maleimide in anhydrous DMSO or DMF to a stock concentration of 1-10 mg/mL.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the DOTA-maleimide stock solution to the peptide solution.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Purify the DOTA-peptide conjugate by RP-HPLC using a suitable gradient of water/acetonitrile containing 0.1% trifluoroacetic acid (TFA).
-
Collect the fractions corresponding to the product peak.
-
-
Characterization:
-
Confirm the identity and purity of the conjugate by mass spectrometry and analytical RP-HPLC.
-
Protocol 3: Radiolabeling of DOTA-Peptide Conjugate with Gallium-68
This protocol outlines the radiolabeling of a DOTA-conjugated peptide with ⁶⁸Ga eluted from a ⁶⁸Ge/⁶⁸Ga generator.[10][24]
Materials:
-
DOTA-peptide conjugate
-
⁶⁸Ge/⁶⁸Ga generator
-
Sodium acetate (B1210297) buffer (e.g., 2.5 M)
-
Sterile water for injection
-
Heating block
-
Quality control system (e.g., radio-TLC or radio-HPLC)
Procedure:
-
Elution of ⁶⁸Ga:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions.
-
-
Reaction Mixture Preparation:
-
In a sterile vial, add the required amount of DOTA-peptide conjugate (typically 10-50 µg).
-
Add the sodium acetate buffer to adjust the pH of the ⁶⁸Ga eluate to 3.5-4.5.
-
Add the ⁶⁸Ga eluate to the buffered peptide solution.
-
-
Radiolabeling Reaction:
-
Incubate the reaction vial in a heating block at 95-100°C for 5-15 minutes.
-
-
Quality Control:
Experimental and Preclinical Evaluation Workflow
The development of a DOTA-based bioconjugate for clinical use involves a rigorous preclinical evaluation process to assess its safety and efficacy.[8] This workflow encompasses several stages, from initial synthesis and characterization to in vivo imaging and toxicology studies.[16]
Caption: Preclinical Evaluation Workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Comparison of DOTA and NODAGA as chelators for (64)Cu-labeled immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. www-pub.iaea.org [www-pub.iaea.org]
- 9. benchchem.com [benchchem.com]
- 10. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Validation of Quality Control Parameters of Cassette-Based Gallium-68-DOTA-Tyr3-Octreotate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. furthlab.xyz [furthlab.xyz]
- 21. jnm.snmjournals.org [jnm.snmjournals.org]
- 22. lifetein.com [lifetein.com]
- 23. lumiprobe.com [lumiprobe.com]
- 24. researchgate.net [researchgate.net]
- 25. Quality control of positron emission tomography radiopharmaceuticals: An institutional experience - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Bcn-dota-GA (CAS number 2416980-98-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bcn-dota-GA (CAS: 2416980-98-6) is a bifunctional chelator integral to the advancement of targeted radiopharmaceuticals. It uniquely combines a bicyclo[6.1.0]nonyne (BCN) moiety for copper-free click chemistry, a 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) cage for stable radiometal chelation, and a glutamic acid (GA) linker. This guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its application in creating radionuclide-drug conjugates (RDCs), and a summary of its performance characteristics. The focus is on its use in zirconium-89 (B1202518) labeling for applications in positron emission tomography (PET) imaging.
Core Properties and Specifications
This compound is a white powder at room temperature. Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 2416980-98-6 | N/A |
| Molecular Formula | C₃₂H₅₀N₆O₁₁ | N/A |
| Molecular Weight | 694.78 g/mol | N/A |
| Purity | >96% | N/A |
| Applications | Copper-free click chemistry, Bifunctional chelator for RDCs | N/A |
Mechanism of Action and Application Workflow
This compound serves as a critical bridge in the construction of RDCs. Its mechanism of action is twofold:
-
Bioorthogonal Conjugation: The BCN group facilitates covalent attachment to a targeting biomolecule (e.g., an antibody, peptide, or small molecule) that has been functionalized with an azide (B81097) group. This reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), is a type of "click chemistry" that proceeds efficiently under mild, physiological conditions without the need for a cytotoxic copper catalyst.
-
Radiometal Chelation: The DOTA macrocycle forms a highly stable coordination complex with a radionuclide, such as Zirconium-89 (⁸⁹Zr). This stable chelation is crucial to prevent the release of the radiometal in vivo, which would otherwise lead to off-target toxicity.
The glutamic acid (GA) component acts as a linker, providing spacing between the chelator and the biomolecule to minimize steric hindrance and preserve the biological activity of the targeting moiety.
The general workflow for creating and utilizing a this compound-based RDC for PET imaging is depicted below.
Experimental Protocols
The following protocols are synthesized from published research and provide a general framework for the use of this compound. Optimization may be required for specific biomolecules and applications.
Protocol for Radiolabeling of this compound with Zirconium-89
This protocol describes an indirect labeling method where the chelator is first radiolabeled and then conjugated to the biomolecule.
Materials:
-
This compound
-
Zirconium-89 (⁸⁹Zr) in 1 M oxalic acid
-
2 M Na₂CO₃
-
0.5 M HEPES buffer (pH 7.0-7.5)
-
PD-10 desalting column
-
Saline (0.9% NaCl)
-
Radio-TLC or radio-HPLC system for quality control
Procedure:
-
Neutralization of ⁸⁹Zr: To the ⁸⁹Zr in 1 M oxalic acid, add 2 M Na₂CO₃ solution until the pH is between 7 and 8.
-
Reaction Setup: In a sterile microcentrifuge tube, add the desired amount of this compound (e.g., 30 µg) dissolved in a small volume of HEPES buffer. Add the neutralized ⁸⁹Zr solution (e.g., 2-4 mCi).
-
First pH Adjustment and Incubation: Adjust the pH of the reaction mixture to approximately 8.5-9.0 using 2 M Na₂CO₃. Incubate at 90°C for 30 minutes.
-
Second pH Adjustment and Incubation: After the initial incubation, add 0.5 M HEPES buffer to adjust the pH back down to 6.5-7.0. Continue to incubate at 90°C for another 30 minutes.
-
Purification: Purify the resulting BCN-[⁸⁹Zr]Zr-DOTA-GA using a PD-10 desalting column, eluting with saline.
-
Quality Control: Determine the radiochemical purity and conversion by radio-TLC or radio-HPLC.
Protocol for Conjugation of BCN-[⁸⁹Zr]Zr-DOTA-GA to an Azide- or Tetrazine-Modified Antibody
This protocol uses the pre-labeled chelator from section 3.1 and conjugates it to an antibody modified with a complementary click chemistry handle. The example below uses a tetrazine-modified antibody for an inverse-electron-demand Diels-Alder cycloaddition, which is a common strategy.
Materials:
-
Purified BCN-[⁸⁹Zr]Zr-DOTA-GA from protocol 3.1
-
Tetrazine-modified antibody (e.g., PAN-tetrazine) in a suitable buffer (e.g., PBS pH 7.4)
-
PD-10 desalting column
-
Saline (0.9% NaCl)
-
Radio-TLC or radio-HPLC system
Procedure:
-
Reaction Setup: In a sterile microcentrifuge tube, mix the purified BCN-[⁸⁹Zr]Zr-DOTA-GA with the tetrazine-modified antibody. A typical molar ratio would be a slight excess of the labeled chelator to the antibody.
-
Incubation: Incubate the reaction mixture at 37°C for 1 hour with gentle mixing.
-
Purification: Purify the final radiolabeled antibody conjugate, BCN-[⁸⁹Zr]Zr-DOTA-GA-Antibody, using a PD-10 desalting column to remove any unreacted BCN-[⁸⁹Zr]Zr-DOTA-GA. Elute with saline.
-
Quality Control: Assess the radiochemical purity and stability of the final conjugate using radio-TLC or radio-HPLC.
Quantitative Performance Data
The performance of this compound has been evaluated in the context of creating a radiolabeled antibody conjugate, BCN-[⁸⁹Zr]Zr-DOTA-GA-Panitumumab.[1]
Radiolabeling and Conjugate Characteristics
| Parameter | Value |
| Overall Radiochemical Yield | 40-50% (decay uncorrected) |
| Radiochemical Purity | >95% |
| Molar Activity | 200-300 Ci/mmol |
| Synthesis Time | ~2 hours |
In Vitro Stability
The stability of the final conjugate is critical for its in vivo performance.
| Condition | Stability |
| Human Serum (37°C) | >95% intact after 7 days |
| EDTA Challenge | Excellent inertness, superior to [⁸⁹Zr]Zr-DFO-PAN |
Note: DFO (Desferrioxamine) is a commonly used chelator for Zirconium-89.
In Vivo Biodistribution
While specific in vivo biodistribution data for a this compound conjugate is not yet available in the cited literature, data from closely related ⁸⁹Zr-DOTA-antibody conjugates can provide an indication of expected behavior. For example, ⁸⁹Zr-DOTAGA-trastuzumab has shown favorable tumor uptake and clearance from non-target organs.[2] Generally, such conjugates exhibit high uptake in the blood pool initially, with gradual accumulation in the tumor and clearance primarily through the hepatobiliary system. The specific biodistribution will be highly dependent on the targeting antibody used.
Signaling Pathways
This compound is a chelating agent and linker; it does not have its own biological activity or direct involvement in signaling pathways. Its function is to be a stable platform for the radiolabel and to attach this to a biologically active molecule. The resulting RDC will interact with signaling pathways dictated by the targeting biomolecule it is conjugated to. For instance, if conjugated to an antibody targeting a receptor tyrosine kinase, the RDC would be involved in the signaling pathway of that receptor.
Conclusion
This compound is a versatile and effective bifunctional chelator for the development of radionuclide-drug conjugates. Its BCN moiety allows for efficient and bioorthogonal "click" conjugation, while the DOTA component provides a stable cage for radiometals like Zirconium-89. The presented protocols and performance data demonstrate its utility in creating highly stable and pure radiopharmaceuticals for PET imaging.[1] Further studies are warranted to fully characterize the in vivo behavior of this compound conjugates with various targeting molecules.
Experimental Workflows and Logical Relationships
Radiolabeling of this compound
Click Chemistry Conjugation
References
Methodological & Application
Application Notes and Protocols for Bcn-DOTA-GA Antibody Conjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the site-specific conjugation of antibodies with the bifunctional chelator Bcn-DOTA-GA. This method utilizes strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry, to attach the DOTA-GA chelator to an azide-modified antibody.[1][] The resulting antibody-DOTA conjugate is suitable for radiolabeling with various medically relevant radionuclides for applications in diagnostic imaging (PET, SPECT) and targeted radiotherapy.[3][4]
The Bcn (bicyclo[6.1.0]nonyne) group is a strained alkyne that reacts efficiently and specifically with an azide (B81097) group to form a stable triazole linkage under mild, physiological conditions.[1][5] This bioorthogonal reaction avoids the need for a cytotoxic copper catalyst, making it ideal for working with sensitive biological molecules like antibodies.[6][7] The DOTA-GA chelator, a derivative of DOTA, provides a stable coordination cage for trivalent metal ions and includes a glutamic acid linker to space the chelator from the antibody.[3][8]
This two-stage protocol first involves the introduction of an azide moiety onto the antibody in a site-specific manner. Subsequently, the azide-modified antibody is conjugated with the this compound linker.
Experimental Workflow Overview
Caption: High-level workflow for this compound antibody conjugation.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the this compound antibody conjugation protocol. These values may require optimization for specific antibodies and applications.
| Parameter | Value | Notes |
| Antibody Preparation | ||
| Antibody Concentration | 2-10 mg/mL | Higher concentrations can improve reaction efficiency.[9] |
| Reaction Buffer | Phosphate-Buffered Saline (PBS), pH 7.4 | Must be amine-free if using NHS chemistry for azide introduction.[9] |
| Azide Introduction (via NHS-ester) | ||
| Molar Excess of NHS-azide | 5-20 fold | The ratio should be optimized to achieve the desired degree of labeling. |
| Reaction Time | 1 hour | At room temperature. |
| Quenching Reagent | 100 mM Tris or Glycine | To stop the reaction by consuming excess NHS-ester.[7] |
| SPAAC Conjugation | ||
| Molar Excess of this compound | 3-10 fold over azide groups | Ensures efficient conjugation to the azide sites. |
| Reaction Temperature | 4-25 °C | Reaction proceeds well at room temperature or refrigerated.[7] |
| Reaction Time | 4-18 hours | Reaction kinetics are generally fast but can be performed overnight. |
| Final Product | ||
| Expected Purity (Post-Purification) | >95% | Assessed by SEC-HPLC.[3] |
| Chelator-to-Antibody Ratio (CAR) | 1-4 | Dependent on the number of introduced azide sites. |
Detailed Experimental Protocols
Protocol 1: Site-Specific Introduction of Azide Groups
This protocol describes the introduction of azide groups into an antibody. The preferred method for site-specificity is the genetic incorporation of an azide-containing unnatural amino acid (e.g., p-azidophenylalanine).[10][11] For researchers without access to this technology, a less site-specific chemical modification of lysine (B10760008) residues using an NHS-azide linker is provided as an alternative.
Materials:
-
Antibody of interest
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
NHS-Azide linker (e.g., Azido-PEG4-NHS Ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
Procedure (Chemical Modification Method):
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into PBS, pH 7.4, using a desalting column.
-
Adjust the antibody concentration to 2-5 mg/mL.
-
-
NHS-Azide Reaction:
-
Prepare a 10 mM stock solution of the NHS-Azide linker in anhydrous DMSO immediately before use.
-
Add a 10-fold molar excess of the NHS-Azide stock solution to the antibody solution. The final DMSO concentration should not exceed 10% (v/v).
-
Incubate the reaction for 1 hour at room temperature with gentle mixing.
-
-
Quenching:
-
Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM Tris.
-
Incubate for 15 minutes at room temperature to quench any unreacted NHS-Azide.[7]
-
-
Purification:
-
Remove excess, unreacted NHS-Azide and quenching buffer by passing the solution through a desalting column equilibrated with PBS, pH 7.4.
-
Collect the purified azide-modified antibody. The antibody is now ready for conjugation with this compound.
-
Protocol 2: Conjugation of Azide-Modified Antibody with this compound
This protocol details the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction between the azide-modified antibody and the this compound linker.[][7]
Materials:
-
Azide-modified antibody (from Protocol 1)
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Size-Exclusion Chromatography (SEC) system for purification
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
-
Conjugation Reaction:
-
To the azide-modified antibody solution, add a 5-fold molar excess of the this compound stock solution. The molar excess is calculated relative to the estimated number of azide groups on the antibody.
-
The final DMSO concentration should be kept below 10% (v/v) to maintain antibody integrity.
-
Incubate the reaction for 12-18 hours at 4°C or 4 hours at room temperature with gentle agitation.
-
-
Purification of the Conjugate:
-
Purify the antibody-DOTA-GA conjugate from unreacted this compound and other small molecules using a size-exclusion chromatography (SEC) system.
-
The elution buffer should be suitable for the final application and storage (e.g., 0.25 M Ammonium Acetate, pH 5.5, for subsequent radiolabeling).[12]
-
-
Characterization and Storage:
-
Characterize the final conjugate to determine the chelator-to-antibody ratio (CAR) using methods such as mass spectrometry.
-
Assess purity by SDS-PAGE and SEC-HPLC.
-
Store the purified this compound conjugated antibody at -20°C or -80°C in an appropriate buffer.
-
Visualizations
Signaling Pathway / Reaction Scheme
Caption: Reaction scheme for SPAAC conjugation.
Logical Relationships in the Protocol
References
- 1. What is BCN:A Versatile Bioconjugation Tool | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Site-specific chelator-antibody conjugation for PET and SPECT imaging with radiometals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bicyclononyne - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Increasing the Net Negative Charge by Replacement of DOTA Chelator with DOTAGA Improves the Biodistribution of Radiolabeled Second-Generation Synthetic Affibody Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition [jove.com]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: A Step-by-Step Guide to Zirconium-89 Radiolabeling with Bcn-dota-GA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zirconium-89 (⁸⁹Zr) has emerged as a radionuclide of choice for positron emission tomography (PET) imaging, particularly for applications involving monoclonal antibodies (mAbs) and other large biomolecules.[1][2] Its half-life of 78.4 hours is well-suited to the biological half-life of antibodies, allowing for imaging at later time points when optimal tumor-to-background ratios are achieved.[1][2] This protocol details the radiolabeling of a bifunctional chelator, Bcn-dota-GA, with ⁸⁹Zr. This compound is a cyclooctyne-linked DOTA (1,4,7,10-tetraazacyclodododecane-1,4,7,10-tetraacetic acid) derivative, which allows for a "clickable" conjugation to biomolecules.[3][4][5][6][7] The described method is an indirect labeling strategy that involves the radiolabeling of the chelator first, followed by conjugation to the targeting molecule.[3][8] This approach has been shown to produce stable radiolabeled conjugates with high radiochemical purity.[3][9]
Materials and Reagents
-
Zirconium-89 chloride ([⁸⁹Zr]ZrCl₄) in 0.1 M HCl
-
This compound
-
Sodium hydroxide (B78521) (NaOH), 2 M
-
HEPES buffer, 0.5 M, pH 7.2-7.4
-
Hydrochloric acid (HCl), 1 M
-
PD-10 desalting columns
-
Sterile water for injection
-
Metal-free labware
-
Radio-TLC scanner
-
Radio-HPLC system
Experimental Protocols
Part 1: Radiolabeling of this compound with Zirconium-89
This protocol utilizes a two-step basic pH adjustment method to achieve high radiochemical conversion.[3][8]
-
Preparation of the Reaction Mixture:
-
In a sterile, metal-free microcentrifuge tube, add a solution of this compound (e.g., 10-30 µg).
-
To this, add the desired amount of [⁸⁹Zr]ZrCl₄ (e.g., 1-3 mCi).
-
-
First pH Adjustment and Incubation:
-
Adjust the pH of the reaction mixture to approximately 8-9 by the careful addition of 2 M NaOH.
-
Incubate the reaction mixture at 90°C for 15 minutes.
-
-
Second pH Adjustment and Final Incubation:
-
After the initial incubation, adjust the pH of the reaction mixture to 6.5-7.0 using 1 M HCl.
-
Continue the incubation at 90°C for an additional 45 minutes.
-
-
Quality Control of [⁸⁹Zr]Zr-Bcn-dota-GA:
-
Monitor the radiochemical conversion (RCC) using radio-TLC and radio-HPLC.[3]
-
Radio-TLC: Spot the reaction mixture on an iTLC-SG strip and develop with 0.1 M EDTA, pH 7.[3] The [⁸⁹Zr]Zr-Bcn-dota-GA complex will remain at the origin, while free ⁸⁹Zr will move with the solvent front.
-
Radio-HPLC: Analyze the reaction mixture on a C18 column with a suitable gradient of water and acetonitrile (B52724) containing 0.05% TFA.[3]
-
Part 2: Purification of [⁸⁹Zr]Zr-Bcn-dota-GA (Optional, if needed for subsequent conjugation)
If the radiochemical purity is not sufficient for the next step, the product can be purified using a C18 Sep-Pak cartridge.
-
Condition a C18 Sep-Pak cartridge with ethanol (B145695) followed by water.
-
Load the reaction mixture onto the cartridge.
-
Wash the cartridge with water to remove any unreacted [⁸⁹Zr]ZrCl₄.
-
Elute the [⁸⁹Zr]Zr-Bcn-dota-GA with ethanol.
-
Evaporate the ethanol and reconstitute the product in a suitable buffer for the subsequent conjugation step.
Part 3: Conjugation of [⁸⁹Zr]Zr-Bcn-dota-GA to a Tetrazine-Modified Antibody (Example)
This protocol describes a copper-free click chemistry reaction.
-
Preparation of the Antibody:
-
Dissolve the tetrazine-modified antibody in a suitable buffer (e.g., PBS, pH 7.4).
-
-
Click Chemistry Reaction:
-
Add the purified [⁸⁹Zr]Zr-Bcn-dota-GA to the tetrazine-modified antibody solution.
-
Incubate the reaction at 37°C for 1-2 hours.[3]
-
-
Purification of the Radiolabeled Antibody:
-
Purify the resulting [⁸⁹Zr]Zr-DOTA-GA-Antibody conjugate using a PD-10 desalting column, eluting with saline (pH 7.0).[9]
-
-
Final Quality Control:
Quantitative Data Summary
The following table summarizes typical results obtained from the radiolabeling of this compound with ⁸⁹Zr and subsequent conjugation to an antibody.
| Parameter | Value | Reference |
| Radiolabeling of this compound | ||
| Optimal Temperature | 90°C | [3][8] |
| Overall Radiochemical Yield | 40-50% (decay uncorrected) | [3][8][9] |
| Radiochemical Purity (post-labeling) | >95% | [3][8][9] |
| Synthesis Time | ~2 hours | [3][8][9] |
| Conjugated Antibody | ||
| Molar Activity | 200–300 Ci/mmol | [8][9] |
| Stability in Human Serum (37°C) | >95% intact after 7 days | [3][8][9] |
Experimental Workflow and Logical Relationships
Caption: Experimental workflow for the radiolabeling of this compound and subsequent antibody conjugation.
Signaling Pathways and Mechanisms
The application of ⁸⁹Zr-labeled antibodies, often referred to as immuno-PET, is not directly involved in signaling pathways but is a powerful tool to visualize and quantify them in vivo. For instance, if the antibody targets a receptor tyrosine kinase (RTK) involved in a cancer signaling pathway, PET imaging can provide information on receptor expression levels and localization.
Caption: Logical relationship between immuno-PET and a targeted cellular signaling pathway.
References
- 1. openmedscience.com [openmedscience.com]
- 2. tech.snmjournals.org [tech.snmjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. This compound - www.chematech-mdt.com [chematech-mdt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Preparation of a Zirconium-89 Labeled Clickable DOTA Complex and Its Antibody Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation of a Zirconium-89 Labeled Clickable DOTA Complex and Its Antibody Conjugate [mdpi.com]
Application Notes and Protocols for Bcn-dota-GA in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the utilization of Bcn-dota-GA, a bifunctional chelator, in preclinical research. This compound facilitates the development of radionuclide-drug conjugates (RDCs) for targeted imaging and therapeutic applications. Its structure incorporates a bicyclononyne (Bcn) group for click chemistry-based conjugation to targeting biomolecules and a 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) cage for stable chelation of radiometals such as Zirconium-89 (⁸⁹Zr) and Gallium-68 (⁶⁸Ga).
Principle of Action
This compound serves as a critical linker in the construction of modular RDCs. The workflow involves a three-step process:
-
Conjugation: A targeting moiety, such as a monoclonal antibody (mAb) or a peptide, is functionalized with a complementary reactive group (e.g., an azide (B81097) or tetrazine) that will react with the Bcn group of this compound via copper-free click chemistry.
-
Radiolabeling: The DOTA cage of the this compound conjugate is then radiolabeled with a suitable diagnostic (e.g., ⁶⁸Ga for PET imaging) or therapeutic (e.g., ¹⁷⁷Lu or ⁹⁰Y for radionuclide therapy) radiometal.
-
Targeted Delivery: Once administered in a preclinical model, the targeting moiety of the RDC directs the radiolabeled complex to specific cells or tissues that overexpress the target receptor. This allows for non-invasive imaging of the target or delivery of a cytotoxic radiation dose.
Below is a diagram illustrating the general workflow for creating and using a this compound-based radiopharmaceutical.
Experimental Protocols
Radiolabeling of this compound with Zirconium-89 (⁸⁹Zr)
This protocol describes the indirect labeling of a targeting molecule using a pre-radiolabeled Bcn-[⁸⁹Zr]Zr-dota-GA prosthetic group.
Materials:
-
This compound
-
[⁸⁹Zr]Zr-oxalate in 1 M HCl
-
HEPES buffer (0.5 M, pH 7.0)
-
Sodium Carbonate (Na₂CO₃), 2M
-
Sterile, metal-free reaction vials
-
Heating block
-
PD-10 desalting column
-
Radio-TLC or radio-HPLC system for quality control
Procedure:
-
In a sterile, metal-free reaction vial, add the desired amount of this compound (e.g., 30 µg).
-
Add 150 µL of 0.5 M HEPES buffer to the vial.
-
Carefully add the [⁸⁹Zr]Zr-oxalate solution (e.g., 2-4 mCi) to the reaction vial.
-
Adjust the pH of the reaction mixture to 8.0-8.5 by the dropwise addition of 2 M Na₂CO₃.
-
Incubate the reaction mixture at 90°C for 60 minutes.
-
After incubation, allow the vial to cool to room temperature.
-
Purify the BCN-[⁸⁹Zr]Zr-DOTA-GA using a PD-10 column, eluting with saline (pH 7.0).
-
Perform quality control using radio-TLC or radio-HPLC to determine radiochemical purity.[1][2]
Table 1: Radiolabeling conditions for BCN-[⁸⁹Zr]Zr-DOTA-GA. [3]
| Entry | This compound (µg) | ⁸⁹Zr (mCi) | Temperature (°C) | Time (min) | Radiochemical Conversion (%) |
| 1 | 10 | 1 | 80 | 60 | <20 |
| 2 | 10 | 1 | 90 | 60 | <20 |
| 3 | 20 | 1 | 90 | 60 | ~50 |
| 4 | 30 | 1 | 90 | 60 | >95 |
| 5 | 30 | 2 | 90 | 60 | ~80 |
| 6 | 30 | 3 | 90 | 60 | ~70 |
| 7 | 30 | 4 | 90 | 60 | ~60 |
Radiolabeling of DOTA-Conjugates with Gallium-68 (⁶⁸Ga)
This protocol outlines a general procedure for the manual radiolabeling of DOTA-conjugated molecules with ⁶⁸Ga.
Materials:
-
DOTA-conjugated targeting molecule (e.g., this compound-peptide)
-
⁶⁸Ge/⁶⁸Ga generator
-
0.1 M HCl
-
Sodium acetate (B1210297) buffer (1 M, pH 4.5)
-
Sterile, metal-free reaction vial
-
Heating block
-
C18 Sep-Pak cartridge
-
Sterile water for injection
-
Radio-TLC or radio-HPLC system for quality control
Procedure:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.
-
In a sterile reaction vial, add 5-20 nmol of the DOTA-conjugated molecule.
-
Add an appropriate volume of 1 M sodium acetate buffer to achieve a final pH of 3.5-4.5.
-
Add the ⁶⁸GaCl₃ eluate (typically 200-1000 MBq) to the reaction vial.
-
Gently mix and incubate at 95°C for 5-15 minutes.
-
After cooling, purify the reaction mixture using a C18 Sep-Pak cartridge conditioned with ethanol and water.
-
Wash the cartridge with sterile water to remove unreacted ⁶⁸Ga.
-
Elute the final product with ethanol/water mixture.
-
Perform quality control via radio-TLC or radio-HPLC to assess radiochemical purity.[4][5][6]
In Vitro Cellular Uptake Assay
This protocol describes a method to determine the cellular uptake of a radiolabeled this compound conjugate.
Materials:
-
Target-positive and target-negative cell lines
-
Cell culture medium
-
Radiolabeled this compound conjugate
-
Unlabeled this compound conjugate (for blocking)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Gamma counter
Procedure:
-
Plate cells in 24-well plates and allow them to adhere overnight.
-
On the day of the experiment, wash the cells with fresh medium.
-
Add the radiolabeled this compound conjugate (at a desired concentration) to the wells. For blocking experiments, co-incubate with a 100-fold molar excess of the unlabeled conjugate.
-
Incubate the plates at 37°C for various time points (e.g., 30, 60, 120 minutes).
-
At each time point, remove the medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., 1 M NaOH).
-
Collect the cell lysates and measure the radioactivity using a gamma counter.
-
Determine the protein concentration in each lysate to normalize the radioactivity counts.
-
Calculate the cellular uptake as the percentage of the added dose per milligram of protein.
Table 2: Representative Cellular Uptake Data for a ⁶⁸Ga-DOTA-RGD Peptide in αvβ3-positive (M21) and -negative (M21-L) cells. [7]
| Time (min) | M21 (%ID/mg protein) | M21-L (%ID/mg protein) | M21 + blocking (%ID/mg protein) |
| 30 | 1.5 ± 0.2 | 0.3 ± 0.1 | 0.4 ± 0.1 |
| 60 | 2.9 ± 0.3 | 0.4 ± 0.1 | 0.5 ± 0.1 |
| 120 | 3.5 ± 0.4 | 0.5 ± 0.1 | 0.6 ± 0.1 |
In Vivo Biodistribution Study
This protocol details the procedure for assessing the biodistribution of a radiolabeled this compound conjugate in a preclinical tumor model.
Materials:
-
Tumor-bearing animal model (e.g., mice with xenografts)
-
Radiolabeled this compound conjugate
-
Anesthesia
-
Gamma counter
-
Scales for weighing organs
Procedure:
-
Inject a known amount of the radiolabeled this compound conjugate (e.g., 1-5 MBq) intravenously into the tail vein of the tumor-bearing animals.
-
At predetermined time points post-injection (e.g., 1, 4, 24, 48, 72 hours), euthanize a cohort of animals.
-
Collect blood and dissect major organs and tissues of interest (e.g., tumor, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Weigh each organ/tissue and measure the radioactivity using a gamma counter.
-
Calculate the biodistribution as the percentage of the injected dose per gram of tissue (%ID/g).
Table 3: Representative Biodistribution Data for ⁸⁹Zr-Panitumumab in mice bearing HER1-positive tumors (LS-174T). [8]
| Organ | 24 h (%ID/g) | 72 h (%ID/g) | 144 h (%ID/g) |
| Blood | 11.47 ± 1.37 | 8.92 ± 0.98 | 4.56 ± 0.51 |
| Heart | 2.15 ± 0.28 | 1.54 ± 0.19 | 0.89 ± 0.12 |
| Lungs | 4.32 ± 0.51 | 3.11 ± 0.39 | 1.78 ± 0.23 |
| Liver | 9.02 ± 0.29 | 6.54 ± 0.72 | 3.12 ± 0.41 |
| Spleen | 3.45 ± 0.42 | 2.89 ± 0.35 | 1.98 ± 0.27 |
| Kidneys | 3.89 ± 0.45 | 2.98 ± 0.38 | 1.87 ± 0.25 |
| Muscle | 1.54 ± 0.19 | 1.12 ± 0.15 | 0.67 ± 0.09 |
| Bone | 2.34 ± 0.29 | 3.45 ± 0.41 | 4.56 ± 0.53 |
| Tumor | 27.92 ± 3.47 | 42.89 ± 4.49 | 25.65 ± 1.73 |
Signaling Pathways in Targeted Radionuclide Research
Understanding the signaling pathways associated with the molecular target is crucial for interpreting the results of preclinical studies. Below are diagrams of key signaling pathways often targeted in oncology research.
EGFR Signaling Pathway
Panitumumab, an anti-EGFR antibody, is a relevant targeting moiety for this compound conjugation. It blocks the binding of ligands like EGF, thereby inhibiting downstream signaling.[4][9]
Integrin Signaling Pathway
RGD peptides target integrins, which are involved in cell adhesion, migration, and survival.
References
- 1. Panitumumab Overview - Creative Biolabs [creativebiolabs.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Advantages of RGD peptides for directing cell association with biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting colorectal cancer with anti-epidermal growth factor receptor antibodies: focus on panitumumab - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical Evaluation of 89Zr-Panitumumab for Biology-Guided Radiation Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 68Ga- and 111In-labelled DOTA-RGD peptides for imaging of alphavbeta3 integrin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 89Zr-Labeled p-isothiocyanatobenzyl-desferrioxamine B (Df-Bz-NCS)–conjugated panitumumab, a fully human monoclonal antibody directed against the extracellular domain III of the epidermal growth factor receptor - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. What is the mechanism of Panitumumab? [synapse.patsnap.com]
Application Notes and Protocols for Site-Specific Peptide Modification using Bcn-DOTA-GA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific modification of peptides is a critical technique in drug development, diagnostics, and fundamental research, enabling the creation of homogenous conjugates with enhanced therapeutic and diagnostic properties. This document provides detailed application notes and protocols for the site-specific modification of peptides using Bcn-DOTA-GA, a bifunctional chelator designed for copper-free click chemistry.
This compound incorporates a bicyclo[6.1.0]nonyne (Bcn) moiety, a strained alkyne, which readily undergoes a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction with an azide-functionalized peptide.[1] This bioorthogonal reaction is highly efficient and proceeds under mild, aqueous conditions without the need for a cytotoxic copper catalyst, making it ideal for conjugating sensitive biomolecules.[1][2] The DOTA-GA (1,4,7,10-tetraazacyclododecane-1-glyoxylic acid-4,7,10-triacetic acid) component is a robust chelator for various radiometals, such as Gallium-68 (⁶⁸Ga), making this compound a valuable tool for developing radiolabeled peptides for PET imaging and other applications.[3][4]
Principle of the Method
The core of this methodology is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a highly selective and biocompatible "click chemistry" reaction.[1] An azide (B81097) group is first incorporated into a specific site on the peptide sequence, typically by using an azide-bearing unnatural amino acid during solid-phase peptide synthesis (SPPS). The purified azide-modified peptide is then reacted with this compound. The ring strain of the Bcn group drives the reaction with the azide, forming a stable triazole linkage and resulting in a site-specifically labeled peptide-DOTA-GA conjugate.
Quantitative Data
The efficiency of the SPAAC reaction and subsequent radiolabeling is crucial for producing high-quality peptide conjugates. The following tables summarize key quantitative data for the Bcn-mediated conjugation and DOTA-GA radiolabeling.
Table 1: Kinetics of Bcn-Azide Cycloaddition
| Cyclooctyne Diastereomer | Reactant | Solvent | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
|---|---|---|---|
| endo-BCN | Benzyl Azide | CD₃CN/D₂O (1:2) | 0.29[2] |
| exo-BCN | Benzyl Azide | CD₃CN/D₂O (1:2) | 0.19[2] |
Table 2: Peptide Conjugation and Radiolabeling Efficiency
| Conjugation Step | Parameter | Typical Values |
|---|---|---|
| SPAAC Conjugation | Isolated Yield (after HPLC) | 18% - 63%[5] |
| Reaction Time | 2 - 4 hours at room temperature[6] | |
| Reactant Molar Ratio (Bcn:Azide) | 1.5 to 5-fold excess of one reactant is common[6] | |
| Radiolabeling (⁶⁸Ga) | Radiolabeling Efficiency | >95%[3] |
| Radiochemical Purity | >95%[3][7] | |
| Incubation Temperature | 95 °C[3] | |
| Incubation Time | 15 minutes[3] |
| | pH | 3.5 - 4.2[3] |
Experimental Protocols
The following section provides detailed protocols for the site-specific modification of a peptide with this compound and subsequent radiolabeling.
Protocol 1: Site-Specific Conjugation of Azide-Modified Peptide with this compound
This protocol describes the conjugation of a purified azide-containing peptide with this compound via SPAAC.
Materials:
-
Azide-modified peptide (lyophilized)
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or similar aqueous buffer
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Deionized water
-
HPLC system for purification and analysis
-
Mass spectrometer
Procedure:
-
Reagent Preparation:
-
Dissolve the azide-modified peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
-
SPAAC Reaction:
-
In a microcentrifuge tube, combine the azide-modified peptide solution with a 1.5 to 2-fold molar excess of the this compound stock solution.
-
Note: The final concentration of DMSO in the reaction mixture should ideally be below 10% to avoid peptide precipitation.
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing. For less reactive azides or lower concentrations, the reaction can be left overnight at 4°C.[6]
-
-
Reaction Monitoring (Optional):
-
The progress of the reaction can be monitored by analytical HPLC or LC-MS. A decrease in the peak corresponding to the starting peptide and the appearance of a new peak for the conjugated product will be observed.
-
-
Purification of the Conjugate:
-
Purify the crude reaction mixture using reversed-phase HPLC (RP-HPLC) on a C18 column.
-
Use a suitable gradient of acetonitrile (B52724) in water (both containing 0.1% TFA). The exact gradient will depend on the hydrophobicity of the peptide and the conjugate.
-
Collect fractions corresponding to the product peak.
-
-
Characterization and Quantification:
-
Confirm the identity of the purified product by mass spectrometry (e.g., MALDI-TOF or ESI-MS). The observed mass should correspond to the calculated mass of the this compound-peptide conjugate.
-
Determine the purity of the conjugate using analytical HPLC.
-
Quantify the purified conjugate by UV-Vis spectrophotometry at 280 nm (if the peptide contains Trp or Tyr) or by a colorimetric peptide quantification assay.
-
-
Storage:
-
Lyophilize the purified conjugate and store at -20°C or -80°C for long-term stability.
-
Protocol 2: Radiolabeling of Peptide-DOTA-GA Conjugate with Gallium-68 (⁶⁸Ga)
This protocol outlines the radiolabeling of the purified peptide-DOTA-GA conjugate with ⁶⁸Ga.
Materials:
-
Peptide-DOTA-GA conjugate (lyophilized)
-
⁶⁸Ge/⁶⁸Ga generator
-
Sodium acetate (B1210297) buffer (e.g., 1 M, pH 4.5)
-
Hydrochloric acid (0.05 M) for ⁶⁸Ga elution
-
Heating block or water bath
-
Radio-TLC or radio-HPLC system for quality control
Procedure:
-
Preparation:
-
Elute the ⁶⁸Ga from the generator using 0.05 M HCl according to the manufacturer's instructions.
-
Dissolve a known amount of the lyophilized peptide-DOTA-GA conjugate in deionized water or a suitable buffer to a concentration of approximately 1 µg/µL.
-
-
Labeling Reaction:
-
In a sterile reaction vial, add the required volume of the peptide-DOTA-GA conjugate solution (typically 10-50 µg).
-
Add the sodium acetate buffer to adjust the pH of the final reaction mixture to between 3.5 and 4.2.[3]
-
Add the ⁶⁸Ga eluate to the vial.
-
Incubate the reaction mixture at 95°C for 15 minutes.[3]
-
-
Quality Control:
Applications in Drug Development and Research
The site-specific conjugation of peptides with this compound opens up numerous possibilities in biomedical research and drug development. A primary application is in the development of targeted radiopharmaceuticals for Positron Emission Tomography (PET) imaging. For instance, a DOTA-conjugated peptide targeting a receptor overexpressed on cancer cells can be radiolabeled with ⁶⁸Ga and used to visualize tumors in vivo.
One such example involves targeting the somatostatin (B550006) receptor (SSTR), which is often overexpressed in neuroendocrine tumors. A DOTA-conjugated somatostatin analog can bind to SSTRs, leading to the accumulation of the radiotracer at the tumor site, enabling sensitive detection by PET imaging.
Conclusion
The use of this compound for the site-specific modification of peptides via Strain-Promoted Azide-Alkyne Cycloaddition provides a robust and efficient method for creating well-defined peptide conjugates. The mild reaction conditions and high efficiency of both the conjugation and subsequent radiolabeling steps make this a valuable tool for the development of targeted radiopharmaceuticals and other modified peptide therapeutics. By following the detailed protocols and understanding the quantitative aspects of the reactions, researchers can reliably produce high-quality peptide conjugates for a wide range of applications.
References
- 1. New breakthroughs in click chemistry series product | Biopharma PEG [biochempeg.com]
- 2. Manipulating Diastereomeric Bicyclononynes to Sensitively Determine Enzyme Activity and Facilitate Macromolecule Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Synthesis of a Bifunctional Cross‐Bridged Chelating Agent, Peptide Conjugation, and Comparison of 68Ga Labeling and Complex Stability Characteristics with Established Chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. sciforum.net [sciforum.net]
Application Notes and Protocols for Copper-Free Click Chemistry using Bcn-DOTA-GA
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the use of Bcn-DOTA-GA, a bifunctional chelator, in copper-free click chemistry for the development of radionuclide-drug conjugates (RDCs). The protocol is designed for the conjugation of this compound to antibodies and subsequent radiolabeling, a critical process in the creation of targeted radiopharmaceuticals for imaging and therapeutic applications.
This compound incorporates a bicyclo[6.1.0]nonyne (Bcn) moiety, a strained alkyne that readily participates in strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-functionalized molecules.[1][2] This copper-free click chemistry approach is advantageous for bioconjugation as it proceeds under mild conditions without the need for cytotoxic copper catalysts, thus preserving the integrity of sensitive biomolecules like antibodies.[1][3] The DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) component is a versatile chelator capable of stably coordinating a variety of radiometals, including Zirconium-89 (⁸⁹Zr) for positron emission tomography (PET) imaging.[4][5]
The following protocols detail a two-step indirect radiolabeling strategy. First, this compound is radiolabeled with ⁸⁹Zr. Subsequently, the resulting ⁸⁹Zr-Bcn-DOTA-GA complex is conjugated to a targeting antibody that has been modified to bear a reactive handle for click chemistry. While Bcn is well-suited for reaction with azides, this protocol provides a specific example using a tetrazine-modified antibody, which undergoes a rapid inverse-electron-demand Diels-Alder cycloaddition with the Bcn group.[4][6]
Experimental Workflows
The overall process involves the radiolabeling of the this compound chelator followed by its conjugation to a modified antibody.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the radiolabeling and conjugation reactions.
Table 1: Optimal Conditions for Radiolabeling of this compound with ⁸⁹Zr [7]
| Parameter | Value |
| This compound | 30 µg |
| ⁸⁹Zr | 3 mCi |
| Temperature | 90 °C |
| pH | Two-step basic adjustment |
| Radiochemical Conversion (RCC) | Nearly quantitative |
Table 2: Antibody Conjugation and Final Product Characteristics [4][8]
| Parameter | Value |
| Conjugation Reaction | |
| BCN-[⁸⁹Zr]Zr-DOTA-GA | - |
| Tetrazine-modified Antibody | 0.5 - 1.0 mg |
| Temperature | 37 °C |
| Reaction Time | 30 min |
| Final Product | |
| Overall Radiochemical Yield | 40-50% (decay uncorrected) |
| Radiochemical Purity | >95% |
| Molar Activity | 200-300 Ci/mmol |
| Stability in Human Serum (37°C) | >95% intact after 7 days |
Detailed Experimental Protocols
Protocol 1: Radiolabeling of this compound with Zirconium-89
This protocol describes the preparation of BCN-[⁸⁹Zr]Zr-DOTA-GA.
Materials:
-
This compound
-
[⁸⁹Zr]ZrCl₄ in 0.1 M oxalic acid
-
0.5 M MES buffer (pH 5.5)
-
2 M Na₂CO₃
-
Metal-free reaction vial
-
Heating block
-
Radio-TLC and Radio-HPLC systems for quality control
Procedure:
-
In a metal-free reaction vial, add 30 µg of this compound.
-
Add 3 mCi of [⁸⁹Zr]ZrCl₄ to the vial.
-
A two-step basic pH adjustment is performed. Initially, adjust the pH, then proceed with the reaction, followed by a subsequent pH adjustment.[4]
-
Incubate the reaction mixture at 90°C.[7]
-
Monitor the radiochemical conversion (RCC) using radio-TLC and radio-HPLC.[7]
-
The reaction should yield a nearly quantitative RCC.[7]
-
The resulting BCN-[⁸⁹Zr]Zr-DOTA-GA solution is used in the subsequent conjugation step.
Protocol 2: Antibody Modification with Tetrazine
This protocol outlines the modification of an antibody with a tetrazine moiety for subsequent click chemistry with the Bcn group.
Materials:
-
Antibody of interest (e.g., Panitumumab)
-
Tetrazine-NHS ester
-
0.1 M NaHCO₃ buffer (pH 8.4) or 0.5 M HEPES buffer (pH 7.2)
-
PD-10 desalting column
-
Amicon centrifugal filters
Procedure:
-
Prepare the antibody in the appropriate buffer (e.g., 0.5 M HEPES, pH 7.2).
-
Add a 5-fold molar excess of Tetrazine-NHS ester to the antibody solution.
-
Incubate the reaction at room temperature for 1 hour.
-
Purify the tetrazine-modified antibody (e.g., PAN-Tz) using a PD-10 desalting column, eluting with 0.5 M HEPES buffer (pH 7.2).[6]
-
Concentrate the antibody solution using an Amicon centrifugal filter if necessary.
Protocol 3: Copper-Free Click Conjugation
This protocol details the conjugation of BCN-[⁸⁹Zr]Zr-DOTA-GA to the tetrazine-modified antibody.
Materials:
-
BCN-[⁸⁹Zr]Zr-DOTA-GA solution (from Protocol 1)
-
Tetrazine-modified antibody (from Protocol 2)
-
Incubator or water bath at 37°C
-
PD-10 desalting column
-
Saline (pH 7.0)
-
Radio-TLC and Radio-HPLC systems for quality control
Procedure:
-
To the BCN-[⁸⁹Zr]Zr-DOTA-GA solution, add 0.5-1.0 mg of the tetrazine-modified antibody.[4]
-
Incubate the reaction mixture at 37°C for 30 minutes.[6]
-
Monitor the consumption of BCN-[⁸⁹Zr]Zr-DOTA-GA by radio-TLC.
-
Upon completion of the reaction, purify the final radiolabeled conjugate, BCN-[⁸⁹Zr]Zr-DOTA-GA-Antibody, using a PD-10 desalting column with saline (pH 7.0) as the eluent.[4][6]
Quality Control and Stability
Quality Control:
-
Radiochemical Purity: The radiochemical purity of the final conjugate should be determined by both radio-TLC and radio-HPLC. The expected purity should be greater than 95%.[4][8]
Stability Assessment:
-
In Vitro Stability: The stability of the final conjugate should be assessed in human serum.
-
Incubate the BCN-[⁸⁹Zr]Zr-DOTA-GA-Antibody in whole human serum at 37°C for up to 7 days.[4][8]
-
At various time points (e.g., 1, 3, 5, and 7 days), analyze the serum samples by radio-HPLC to determine the percentage of intact conjugate.
-
The conjugate is considered stable if >95% remains intact after 7 days.[4][8]
-
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship of the components in forming the final targeted radiopharmaceutical.
References
- 1. Chemoselectivity of Tertiary Azides in Strain-Promoted Alkyne-Azide Cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. broadpharm.com [broadpharm.com]
- 4. Preparation of a Zirconium-89 Labeled Clickable DOTA Complex and Its Antibody Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Preparation of a Zirconium-89 Labeled Clickable DOTA Complex and Its Antibody Conjugate [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Preparation of a Zirconium-89 Labeled Clickable DOTA Complex and Its Antibody Conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Bcn-DOTA-GA in Immunology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bcn-DOTA-GA is a bifunctional chelator designed for the development of radionuclide-labeled drug conjugates (RDCs), particularly for applications in immunology research and immuno-oncology.[1][2][3] This molecule incorporates three key functional components:
-
Bcn (Bicyclo[6.1.0]non-4-yne): A cyclooctyne (B158145) moiety that enables covalent conjugation to azide-modified biomolecules via copper-free strain-promoted alkyne-azide cycloaddition (SPAAC). This "click chemistry" approach is bio-orthogonal, highly efficient, and proceeds under mild conditions, making it ideal for sensitive biomolecules like antibodies.
-
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A macrocyclic chelator renowned for its ability to form highly stable complexes with various radiometals.
-
GA (Glutamic Acid Linker): A linker that provides spacing and can improve the pharmacokinetic properties of the resulting conjugate.
The primary application of this compound is to conjugate a radiometal, such as Zirconium-89 (⁸⁹Zr), to a targeting moiety (e.g., a monoclonal antibody) for use in immuno-positron emission tomography (immuno-PET).[1][2][3] Immuno-PET with ⁸⁹Zr-labeled antibodies allows for non-invasive, whole-body visualization and quantification of immune cells, immune checkpoints, and other immunological targets in vivo. The long half-life of ⁸⁹Zr (78.4 hours) is well-suited to the typical biological half-lives of monoclonal antibodies, enabling imaging at later time points when optimal target-to-background ratios are achieved.
Application: Immuno-PET Imaging of Tumor-Infiltrating Lymphocytes
This application note details the use of this compound to prepare an ⁸⁹Zr-labeled anti-CD8 monoclonal antibody (⁸⁹Zr-anti-CD8 mAb) for the in vivo imaging and quantification of cytotoxic T cells within a tumor microenvironment.
Experimental Workflow
The overall process involves the site-specific modification of an antibody with an azide (B81097) group, conjugation with this compound, radiolabeling with ⁸⁹Zr, and subsequent in vivo analysis.
Detailed Experimental Protocols
Protocol 1: Antibody-Azide Modification and this compound Conjugation
This protocol describes the introduction of azide groups onto the antibody and subsequent conjugation with this compound.
-
Antibody Preparation:
-
Start with a purified anti-CD8 monoclonal antibody in an amine-free buffer (e.g., PBS, pH 7.4). Buffers containing Tris or glycine (B1666218) will interfere with the reaction.
-
Adjust the antibody concentration to 5-10 mg/mL.
-
Ensure the antibody solution is free of preservatives like sodium azide, which will compete in the click chemistry reaction. Remove it by buffer exchange using a desalting column if necessary.
-
-
Azide Modification:
-
Prepare a fresh 10 mM stock solution of an amine-reactive azide linker (e.g., NHS-PEG4-Azide) in anhydrous DMSO.
-
Add a 10-fold molar excess of the NHS-Azide solution to the antibody solution. The final DMSO concentration should be <10% (v/v).
-
Incubate the reaction for 1 hour at room temperature with gentle mixing.
-
Remove excess, unreacted NHS-Azide using a desalting column (e.g., PD-10) equilibrated with PBS.
-
The resulting product is the azide-modified antibody (mAb-Azide).
-
-
This compound Conjugation (Copper-Free Click Chemistry):
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Add a 5-fold molar excess of the this compound solution to the mAb-Azide solution.
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purify the resulting mAb-DOTA-GA conjugate from excess this compound using a desalting column or size-exclusion chromatography (SEC).
-
The final product can be stored at 4°C for short-term use or at -80°C for long-term storage.
-
Protocol 2: Radiolabeling with Zirconium-89
Caution: This part of the protocol involves handling radioactive materials and must be performed in a designated radiochemistry facility by trained personnel, following all institutional radiation safety guidelines.
-
Preparation:
-
Place 1 mg of the mAb-DOTA-GA conjugate in a low-binding microcentrifuge tube.
-
In a separate tube, take the required amount of [⁸⁹Zr]Zr-oxalate solution (typically 37-74 MBq, 1-2 mCi).
-
Carefully neutralize the acidic [⁸⁹Zr]Zr-oxalate solution to a pH of 6.8-7.2 using 1 M Na₂CO₃. Monitor the pH with pH paper.
-
-
Radiolabeling Reaction:
-
Add the neutralized ⁸⁹Zr solution to the mAb-DOTA-GA conjugate.
-
Incubate the reaction mixture at 37°C for 60 minutes with gentle agitation.
-
-
Purification and Quality Control:
-
Purify the ⁸⁹Zr-anti-CD8 mAb from unincorporated ⁸⁹Zr using a PD-10 desalting column, eluting with sterile saline.
-
Collect the fractions containing the radiolabeled antibody.
-
Determine the radiochemical purity (RCP) using instant thin-layer chromatography (iTLC). The RCP should be >95%.
-
Measure the specific activity of the final product (MBq/mg).
-
Assess the immunoreactivity of the ⁸⁹Zr-anti-CD8 mAb through an in vitro cell binding assay using CD8-expressing cells.
-
Protocol 3: In Vivo Immuno-PET Imaging and Biodistribution
-
Animal Model:
-
Use an appropriate tumor model, such as C57BL/6 mice bearing syngeneic MC38 colon adenocarcinoma tumors, which are known to be infiltrated by CD8+ T cells.
-
Tumors should reach a size of 100-150 mm³ before imaging.
-
-
Injection:
-
Dilute the purified ⁸⁹Zr-anti-CD8 mAb in sterile saline to the desired concentration.
-
Inject approximately 5-7 MBq (135-190 µCi) of the radiotracer intravenously (tail vein) into each mouse. A typical protein dose is 10-25 µg per mouse.
-
-
PET/CT Imaging:
-
Anesthetize the mice at desired time points post-injection (e.g., 24, 72, and 120 hours).
-
Acquire static PET scans for 10-20 minutes, followed by a CT scan for anatomical co-registration.
-
Reconstruct the images and analyze them using appropriate software. Draw regions of interest (ROIs) over the tumor and various organs to quantify radiotracer uptake.
-
-
Ex Vivo Biodistribution:
-
Immediately after the final imaging session, euthanize the mice.
-
Dissect tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.).
-
Weigh each tissue sample and measure its radioactivity using a gamma counter.
-
Calculate the uptake in each tissue as the percentage of the injected dose per gram of tissue (%ID/g).
-
Data Presentation
Quantitative data from immuno-PET imaging and biodistribution studies are crucial for evaluating the performance of the radiotracer.
Table 1: In Vitro Characteristics of ⁸⁹Zr-anti-CD8 mAb
| Parameter | Result | Method |
| Radiochemical Purity | > 98% | iTLC |
| Specific Activity | 150 ± 25 MBq/mg | Dose Calibrator |
| Immunoreactivity | > 90% | Cell Binding Assay |
| Serum Stability (72h) | > 95% | Incubation in Serum |
Table 2: Quantitative Immuno-PET Data (120h post-injection)
| Region of Interest | Uptake (%ID/g, Mean ± SD) |
| Tumor | 18.5 ± 3.2 |
| Blood | 3.1 ± 0.5 |
| Liver | 6.8 ± 1.1 |
| Spleen | 25.4 ± 4.5 |
| Kidneys | 4.2 ± 0.7 |
| Muscle | 1.1 ± 0.2 |
Table 3: Ex Vivo Biodistribution Data (120h post-injection)
| Tissue | Uptake (%ID/g, Mean ± SD) | Tumor-to-Muscle Ratio |
| Tumor | 19.2 ± 2.8 | 17.5 ± 2.1 |
| Blood | 2.9 ± 0.4 | - |
| Liver | 7.1 ± 0.9 | - |
| Spleen | 26.1 ± 3.9 | - |
| Kidneys | 4.5 ± 0.6 | - |
| Muscle | 1.1 ± 0.1 | 1.0 |
Signaling Pathway and Mechanism of Action
The ⁸⁹Zr-anti-CD8 mAb does not typically activate a signaling pathway but rather serves as a diagnostic tool to locate and quantify CD8+ T cells. The antibody binds to the CD8 receptor on the surface of cytotoxic T lymphocytes. These cells are often recruited to the tumor microenvironment where they play a key role in anti-tumor immunity. Immuno-PET imaging with this tracer allows for the visualization of this infiltration process.
References
Troubleshooting & Optimization
Technical Support Center: Improving Bcn-DOTA-GA Radiolabeling Efficiency with Gallium-68
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of radiolabeling Bcn-DOTA-GA with Gallium-68 (B1239309) (⁶⁸Ga).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its components?
A1: this compound is a bifunctional chelator used in the development of radiopharmaceuticals. It consists of three key components:
-
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A macrocyclic chelator that firmly binds radiometals like Gallium-68.
-
Bcn (bicyclo[6.1.0]nonyne): A strained alkyne that allows for copper-free "click chemistry" conjugation to azide-modified targeting molecules (e.g., antibodies, peptides, nanoparticles).
-
GA (Glutamic Acid): A linker that connects the Bcn moiety to the DOTA chelator.
Q2: What is the optimal pH for radiolabeling this compound with ⁶⁸Ga?
A2: The optimal pH for ⁶⁸Ga labeling of DOTA-conjugates is generally in the range of 3.5 to 4.5. It is crucial to maintain the reaction mixture within this acidic range to ensure efficient chelation and prevent the formation of colloidal ⁶⁸Ga.
Q3: What temperature and incubation time are recommended for the labeling reaction?
A3: For most DOTA-conjugates, heating is required to achieve high radiochemical yields. A temperature of 95°C for 5 to 15 minutes is a common starting point.[1] However, it's important to note that some DOTA-GA conjugates may require more stringent conditions for efficient ⁶⁸Ga incorporation.[2] Optimization of both temperature and time for your specific this compound conjugate is recommended.
Q4: What are the common impurities in a ⁶⁸Ga-Bcn-DOTA-GA preparation?
A4: Common radiochemical impurities include:
-
Free ⁶⁸Ga: Unchelated Gallium-68.
-
Colloidal ⁶⁸Ga: Formed at a pH above 5.
-
⁶⁸Ge-breakthrough: Trace amounts of the parent radionuclide from the generator.
Quality control tests like instant thin-layer chromatography (iTLC) and high-performance liquid chromatography (HPLC) are essential to identify and quantify these impurities.[3][4]
Q5: How can I purify the final ⁶⁸Ga-Bcn-DOTA-GA product?
A5: Solid-phase extraction (SPE) using a C18 cartridge is a standard method for purifying ⁶⁸Ga-labeled peptides and other small molecules.[2] The labeled conjugate is retained on the cartridge while unreacted ⁶⁸Ga and other hydrophilic impurities are washed away. The purified product is then eluted with an ethanol (B145695)/water mixture.
Troubleshooting Guide
Low Radiochemical Yield (RCY)
| Potential Cause | Troubleshooting Steps |
| Incorrect pH | Verify the pH of the reaction mixture is between 3.5 and 4.5 using pH paper or a calibrated pH meter. Ensure the buffer capacity is sufficient to handle the acidic ⁶⁸Ga eluate. |
| Suboptimal Temperature/Time | Increase the incubation temperature (e.g., to 95-100°C) and/or extend the reaction time (e.g., up to 20 minutes). DOTA-GA conjugates may require more stringent conditions.[2] |
| Insufficient Precursor | Increase the amount of this compound conjugate in the reaction. Titration experiments may be necessary to determine the optimal precursor concentration. |
| Metallic Impurities | Metallic impurities (e.g., Fe³⁺, Zn²⁺) from the ⁶⁸Ge/⁶⁸Ga generator can compete with ⁶⁸Ga for chelation by DOTA.[5] Consider using a cation-exchange cartridge to purify the ⁶⁸Ga eluate before labeling.[2] |
| Degradation of this compound | Ensure proper storage of the this compound conjugate to prevent degradation. The stability of the Bcn moiety under prolonged heating at acidic pH should be considered, though it is generally stable under typical labeling conditions. |
Presence of Radiochemical Impurities
| Impurity Detected | Potential Cause | Corrective Action |
| High levels of free ⁶⁸Ga | Incomplete reaction due to suboptimal conditions (pH, temperature, precursor amount). | Refer to the troubleshooting steps for low RCY. |
| Presence of colloidal ⁶⁸Ga | The pH of the reaction mixture is too high (typically >5). | Ensure the pH is maintained in the optimal 3.5-4.5 range. |
| Unexpected peaks on HPLC | Possible formation of isomers or degradation of the conjugate. Some modified DOTA chelators are known to form multiple isomers upon radiolabeling.[6][7] | Further analytical characterization (e.g., LC-MS) may be required. HPLC purification may be necessary to isolate the desired product. |
Experimental Protocols
General Protocol for ⁶⁸Ga-Radiolabeling of a this compound Conjugate
This protocol is a general guideline and may require optimization for specific conjugates.
Materials:
-
This compound conjugated to a targeting molecule
-
⁶⁸Ge/⁶⁸Ga generator
-
0.1 M HCl for generator elution
-
Sodium acetate (B1210297) buffer (1 M, pH 4.5)
-
Sterile water for injection (WFI)
-
C18 SPE cartridge
-
Ethanol
-
Heating block
-
Reaction vial (e.g., V-vial)
-
Quality control supplies (iTLC strips, HPLC system, etc.)
Procedure:
-
Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions. For higher purity, the fraction with the highest radioactivity can be collected.
-
pH Adjustment: In a sterile reaction vial, add the desired amount of this compound conjugate. Add the ⁶⁸Ga eluate and immediately adjust the pH to 3.5-4.5 with sodium acetate buffer.
-
Labeling Reaction: Tightly cap the vial and place it in a pre-heated heating block at 95°C for 10-15 minutes.
-
Purification:
-
Pre-condition a C18 SPE cartridge with ethanol followed by WFI.
-
After the reaction, cool the vial to room temperature and load the reaction mixture onto the C18 cartridge.
-
Wash the cartridge with WFI to remove unreacted ⁶⁸Ga.
-
Elute the purified ⁶⁸Ga-Bcn-DOTA-GA conjugate with a small volume of 50% ethanol in WFI.
-
-
Formulation: The final product can be formulated for in vivo studies by diluting with a suitable buffer (e.g., phosphate-buffered saline) and sterile filtering.
-
Quality Control: Perform iTLC and/or HPLC to determine radiochemical purity and identify any impurities.
Quantitative Data Summary
The following tables provide a summary of typical reaction parameters and quality control specifications for ⁶⁸Ga-DOTA labeling. These should be adapted and validated for the specific this compound conjugate.
Table 1: Recommended Reaction Conditions for ⁶⁸Ga-DOTA Labeling
| Parameter | Recommended Range | Notes |
| pH | 3.5 - 4.5 | Critical for efficient chelation. |
| Temperature | 80 - 100 °C | Heating is generally required.[8] |
| Incubation Time | 5 - 20 minutes | Optimization is recommended. |
| Precursor Amount | 10 - 50 µg | Dependent on the specific activity required. |
Table 2: Quality Control Specifications for ⁶⁸Ga-Radiopharmaceuticals
| Test | Specification | Method |
| Radiochemical Purity (RCP) | ≥ 95% | iTLC, HPLC[2] |
| pH of Final Product | 5.0 - 7.5 | pH paper or meter[2] |
| Visual Inspection | Clear, colorless, no particulates | Visual inspection[2] |
| ⁶⁸Ge Breakthrough | < 0.001% | Gamma spectroscopy |
| Sterility | Sterile | As per pharmacopoeia |
| Endotoxins | As per pharmacopoeia | LAL test |
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. State of the Art in Radiolabeling of Antibodies with Common and Uncommon Radiometals for Preclinical and Clinical Immuno-PET - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative evaluation of 68Ga-labelled TATEs: the impact of chelators on imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Radiolabeling, and Biodistribution Study of a Novel DOTA-Peptide for Targeting Vascular Endothelial Growth Factor Receptors in the Molecular Imaging of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability Estimation of Gallium Complexes of DOTA Derivatives for Radiotheranostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability Estimation of Gallium Complexes of DOTA Derivatives for Radiotheranostic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of macrocyclic and acyclic chelators for gallium-68 radiolabelling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yield in Bcn-dota-GA conjugation
This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields during the conjugation of Bcn-DOTA-GA to azide-modified biomolecules via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the this compound conjugation reaction?
The conjugation reaction is a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of "click chemistry".[1] The driving force is the high ring strain of the bicyclononyne (Bcn) group on the this compound molecule.[2] This inherent strain allows it to react efficiently and selectively with an azide (B81097) group on your target biomolecule (e.g., antibody, peptide) to form a stable triazole linkage.[3] This reaction is bioorthogonal, meaning it proceeds in complex biological environments without the need for cytotoxic copper catalysts.[2][3]
Q2: What are the most critical factors influencing the SPAAC reaction rate and overall yield?
Low conjugation yield can often be attributed to suboptimal reaction conditions, the integrity of the reactants, or inefficient purification. The most critical factors influencing the reaction kinetics are the specific structure of the cyclooctyne (B158145) (in this case, Bcn), the electronic properties of the azide, the solvent, and the pH.[2][4] A systematic evaluation of each of these factors is the most effective troubleshooting approach.[5]
Q3: How does pH affect the conjugation efficiency?
The pH of the reaction mixture can significantly impact the reaction rate.[4][6] While SPAAC can proceed over a range of pH values, the stability of the biomolecule and the charge state of the reactants are pH-dependent.[4] For protein conjugations, it is crucial to maintain a pH that preserves the protein's integrity and solubility, typically between pH 7 and 8.5. Extreme pH values can lead to denaturation and aggregation.
Q4: Is a catalyst required for this reaction?
No, a catalyst is not required. The this compound conjugation is a "copper-free" click chemistry reaction. The high ring strain of the Bcn alkyne lowers the activation energy sufficiently for the reaction to proceed rapidly at physiological temperatures.[1][2] This is a major advantage for biological applications as it avoids the cytotoxicity associated with copper catalysts.[3]
Troubleshooting Guide: Low Conjugation Yield
Issue 1: Problems with Reagents
Q: My conjugation yield is low or zero. How can I verify my reagents are active?
Possible Causes & Solutions:
-
Degradation of this compound: Strained cyclooctynes can degrade over time, especially if not stored correctly.
-
Solution: Ensure this compound has been stored under the recommended conditions (typically at -20°C or -80°C, protected from light and moisture). Prepare stock solutions in a dry, water-free organic solvent like DMSO immediately before use.[5]
-
-
Inefficient Azide Incorporation: The azide group may not have been successfully introduced into your target biomolecule, or the azide concentration may be lower than expected.
-
Solution: Verify the successful incorporation of the azide moiety using a method like mass spectrometry to confirm the mass shift or a fluorescently tagged alkyne to confirm reactivity. Quantify the number of azides per biomolecule if possible.
-
-
Presence of Competing Reagents: The presence of primary amines (e.g., Tris buffer) in the buffer of your azide-modified biomolecule is not an issue for SPAAC, unlike NHS-ester chemistry. However, ensure no other azide- or alkyne-containing impurities are present.
-
Solution: Perform buffer exchange for your biomolecule into a suitable reaction buffer (e.g., PBS, pH 7.4) using dialysis or a desalting column before starting the conjugation.[7]
-
Issue 2: Suboptimal Reaction Conditions
Q: I've confirmed my reagents are active, but the conjugation efficiency remains poor. What reaction parameters should I optimize?
Possible Causes & Solutions:
-
Incorrect Molar Ratio: An insufficient molar excess of this compound can lead to incomplete conjugation.
-
Solution: Increase the molar excess of this compound relative to the azide-modified biomolecule. A common starting point is a 10-20 fold molar excess.[2] The optimal ratio should be determined empirically for your specific system.
-
-
Suboptimal Solvent: While SPAAC reactions are often faster in aqueous solutions, the solubility of this compound might be a limiting factor.[2]
-
Incorrect Reaction Time or Temperature: The reaction may not have proceeded to completion.
-
Solution: Incubate the reaction for a longer period (e.g., 4-24 hours). While many SPAAC reactions are fast, reaction time is concentration-dependent. The reaction is typically performed at room temperature or 37°C. Avoid excessive heat which could degrade the biomolecule.
-
-
Biomolecule Aggregation: The conjugation process itself can sometimes induce aggregation, which removes the soluble, active conjugate from the reaction.
-
Solution: Analyze the crude reaction mixture for aggregates using size exclusion chromatography (SEC-HPLC). If aggregation is observed, consider reducing the protein concentration, optimizing the buffer composition (e.g., adding stabilizers like arginine), or using a longer, more hydrophilic PEG linker within the this compound construct if available.[8]
-
Quantitative Data & Experimental Protocols
Table 1: Key Parameters for Optimizing this compound Conjugation
| Parameter | Recommended Range | Rationale & Troubleshooting |
| Molar Ratio (Bcn:Azide) | 5:1 to 30:1 | A higher excess drives the reaction to completion. Start with 10:1 and increase if the yield is low. Very high excess can complicate purification. |
| pH | 7.0 - 8.5 | Maintains protein stability. While SPAAC is tolerant of a wide pH range, protein integrity is paramount.[4] |
| Temperature | 4°C to 37°C | Room temperature is often sufficient. 37°C can increase the rate but may compromise the stability of sensitive biomolecules. |
| Reaction Time | 1 - 24 hours | Monitor reaction progress over time if possible. Longer incubation may be needed for dilute solutions or less reactive partners. |
| Co-solvent (e.g., DMSO) | < 10% (v/v) | Ensures solubility of the this compound reagent without causing significant protein denaturation.[7] |
| Biomolecule Conc. | 1 - 10 mg/mL | Higher concentrations can improve second-order reaction kinetics but may also increase the risk of aggregation.[2] |
Table 2: Comparison of Second-Order Rate Constants for Common Cyclooctynes
This table provides context on the reactivity of BCN compared to other cyclooctynes. A higher rate constant (k₂) indicates a faster reaction.
| Cyclooctyne | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Reference |
| BCN | 0.14 | [3] |
| DIBO | 0.17 | [3] |
| DBCO | ~0.1 | [3] |
| DIFO | 0.076 | [3] |
Visual Guides
Reaction Mechanism and Workflows
// Categories reagents [label="1. Check Reagents", fillcolor="#FBBC05"]; conditions [label="2. Check Reaction Conditions", fillcolor="#FBBC05"]; purification [label="3. Check Purification", fillcolor="#FBBC05"];
// Reagent Issues bcn_integrity [label="this compound degraded?", shape=ellipse, fillcolor="#F1F3F4"]; azide_incorp [label="Azide incorporation failed?", shape=ellipse, fillcolor="#F1F3F4"];
// Condition Issues molar_ratio [label="Molar ratio too low?", shape=ellipse, fillcolor="#F1F3F4"]; time_temp [label="Incorrect time/temp?", shape=ellipse, fillcolor="#F1F3F4"]; aggregation [label="Biomolecule aggregating?", shape=ellipse, fillcolor="#F1F3F4"];
// Purification Issues product_loss [label="Product loss during purification?", shape=ellipse, fillcolor="#F1F3F4"];
// Connections start -> reagents [color="#5F6368"]; start -> conditions [color="#5F6368"]; start -> purification [color="#5F6368"];
reagents -> bcn_integrity [label="Integrity", color="#4285F4"]; reagents -> azide_incorp [label="Modification", color="#4285F4"];
conditions -> molar_ratio [label="Stoichiometry", color="#34A853"]; conditions -> time_temp [label="Kinetics", color="#34A853"]; conditions -> aggregation [label="Stability", color="#34A853"];
purification -> product_loss [label="Recovery", color="#EA4335"]; } केंदot Caption: Troubleshooting flowchart for low this compound conjugation yield.
Detailed Experimental Protocols
Protocol 1: General Conjugation of this compound to an Azide-Modified Antibody
This protocol provides a general method for conjugating this compound to an antibody that has been previously modified to contain azide groups.
Materials:
-
Azide-modified antibody in an amine-free buffer (e.g., PBS, pH 7.4).
-
This compound.
-
Anhydrous Dimethyl Sulfoxide (DMSO).
-
Desalting columns or tangential flow filtration (TFF) system for purification.[9]
-
Reaction tubes.
Procedure:
-
Antibody Preparation:
-
Ensure the azide-modified antibody is fully buffer-exchanged into a suitable reaction buffer (e.g., PBS, pH 7.4).
-
Adjust the antibody concentration to 1-10 mg/mL.[2] Higher concentrations can improve reaction kinetics but may increase aggregation risk.
-
-
This compound Reagent Preparation:
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM). Vortex to ensure it is fully dissolved.
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the this compound stock solution to the antibody solution.[2] Add the DMSO solution dropwise while gently stirring or vortexing to prevent localized high concentrations that could cause precipitation.
-
Ensure the final DMSO concentration remains below 10% (v/v).[7]
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours with gentle mixing.
-
-
Purification of the Conjugate:
-
Remove unreacted this compound and any organic solvent using a purification method suitable for your antibody.
-
Size Exclusion Chromatography (SEC): An effective method for separating the larger antibody conjugate from smaller, unreacted molecules.
-
Tangential Flow Filtration (TFF) / Diafiltration: A scalable method widely used to purify antibody conjugates by repeatedly washing the sample with a new buffer.[9]
-
-
Storage:
-
After purification, formulate the conjugate in a suitable storage buffer. Sterile-filter through a 0.22 µm filter and store at the recommended temperature (typically 4°C for short-term or -80°C for long-term).
-
Protocol 2: Characterization and Yield Assessment
1. Protein Concentration Measurement:
-
Determine the concentration of the final purified conjugate using a standard protein assay, such as a BCA assay or by measuring absorbance at 280 nm (A280), correcting for the absorbance of the DOTA-GA moiety if necessary.
2. Drug-to-Antibody Ratio (DAR) Assessment:
-
The average number of this compound molecules conjugated per antibody (the DAR) is a critical quality attribute.[10]
-
Mass Spectrometry (MS): Deconvoluted mass spectra of the intact or reduced antibody conjugate can reveal the distribution of species with different numbers of attached this compound molecules.
-
Hydrophobic Interaction Chromatography (HIC): HIC-HPLC can often resolve species with different DARs, allowing for quantification of the different species and calculation of the average DAR.[11]
3. Purity and Aggregation Assessment:
-
Size Exclusion Chromatography (SEC-HPLC): This is the primary method to assess the purity of the conjugate and quantify the percentage of high molecular weight species (aggregates).[11] A successful conjugation should show a minimal increase in aggregation compared to the starting antibody.
4. Yield Calculation:
-
Formula: Yield (%) = (Amount of Purified Conjugate (mg) / Initial Amount of Antibody (mg)) * 100
-
The amount of purified conjugate is determined by its volume and the protein concentration measured in step 1. This calculation reflects the overall process yield, accounting for losses during both the reaction and purification steps.
References
- 1. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Investigation of Strain-Promoted Azide-Alkyne Cycloadditions in Aqueous Solutions by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Optimization of pH for Bcn-DOTA-GA Labeling
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing the pH conditions for labeling Bcn-DOTA-GA with Gallium-68 (⁶⁸Ga). Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to facilitate successful and efficient conjugation experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the ⁶⁸Ga labeling of this compound, with a focus on pH-related problems.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Radiolabeling Yield | Suboptimal pH of the reaction mixture: The efficiency of ⁶⁸Ga incorporation into the DOTA chelator is highly pH-dependent. The optimal pH for this reaction is typically between 3.5 and 4.5.[1][2] Kinetics are significantly slower at a pH below 4.[2] | Verify the pH of your reaction mixture using a calibrated pH meter. Adjust the pH using an appropriate buffer, such as sodium acetate (B1210297), to bring it within the optimal 3.5-4.5 range.[1][3] |
| Presence of metallic impurities: Competing metal ions in the ⁶⁸Ga eluate can interfere with the chelation process.[1][4] | If metal ion contamination is suspected, purify the ⁶⁸Ga eluate using a cation-exchange cartridge before the labeling reaction.[1] | |
| Inaccurate buffer concentration: The buffer may not be sufficient to maintain the target pH after adding the acidic ⁶⁸Ga eluate.[1] | Ensure the buffer concentration is adequate to buffer the final reaction volume effectively. | |
| Inconsistent Labeling Results | Fluctuations in generator eluate pH: The pH of the ⁶⁸Ga eluate can vary between elutions from the same generator.[1] | It is critical to measure and adjust the pH of the reaction mixture for every labeling experiment to ensure consistency.[1] |
| Improper storage of reagents: Degradation of the this compound precursor or other reagents can lead to variable outcomes. | Store all reagents according to the manufacturer's instructions to maintain their integrity. | |
| Precipitation in Reaction Vial | Formation of radionuclide hydroxides: At a pH above 5, Gallium can form insoluble hydroxide (B78521) species, which will not be chelated.[2] | Ensure the final pH of the reaction mixture does not exceed 4.5 to prevent the formation of metallic hydroxides. |
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a bifunctional chelator designed for a two-step labeling process.
-
DOTA-GA: The DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) portion is a highly efficient chelator for radiometals, particularly Gallium-68 (⁶⁸Ga). The glutamic acid (GA) linker can improve the molecule's properties.
-
Bcn: The Bicyclo[6.1.0]nonyne (Bcn) group is a strained alkyne used for copper-free click chemistry. This allows the ⁶⁸Ga-labeled DOTA-GA to be covalently attached to a biomolecule (e.g., an antibody or peptide) that has been modified with an azide (B81097) group.[5][6]
Q2: What is the definitive optimal pH for ⁶⁸Ga labeling of DOTA-conjugates?
A2: The optimal pH for labeling DOTA-peptides and conjugates with Gallium-68 is consistently reported to be in the range of 3.5 to 4.5.[1][2] Reaction kinetics are significantly reduced at pH values below this range, while at pH levels above 5, the risk of forming ⁶⁸Ga hydroxides increases, which prevents efficient labeling.[2]
Q3: What type of buffer is recommended for pH adjustment?
A3: Sodium acetate buffer is widely used and recommended for maintaining the pH within the optimal range for ⁶⁸Ga labeling.[1][3][7]
Q4: Will the acidic pH required for ⁶⁸Ga labeling damage the Bcn group?
A4: The Bcn group is generally stable in the acidic conditions (pH 3.5-4.5) required for the radiolabeling step. The subsequent copper-free click chemistry reaction, where the Bcn group reacts with an azide, is a separate step typically performed at a neutral or physiological pH.
Q5: After optimizing the pH, my labeling efficiency is still low. What else can I check?
A5: If low yields continue after pH optimization, consider these other factors:
-
Precursor Concentration: Ensure the concentration of your this compound conjugate is sufficient.
-
Reaction Temperature and Time: Labeling with ⁶⁸Ga is often performed at elevated temperatures (e.g., 80-95°C) for 5-15 minutes to ensure completion.[2][3]
-
Metal Ion Impurities: As mentioned in the troubleshooting guide, metal contaminants in the ⁶⁸Ga eluate are a common cause of poor labeling.[1][4]
Data Presentation
Table 1: Effect of Reaction pH on ⁶⁸Ga-DOTA Labeling Efficiency
This table summarizes typical radiochemical yield (RCY) percentages for DOTA-conjugates at various pH values, based on established optimal ranges.
| Reaction pH | Typical Radiochemical Yield (RCY) | Notes |
| < 3.0 | Low (< 50%) | Reaction kinetics are strongly slowed down.[2] |
| 3.5 - 4.5 | High (> 95%) | Optimal range for efficient ⁶⁸Ga chelation. [1][2] |
| > 5.0 | Low to Variable | Risk of forming insoluble ⁶⁸Ga hydroxides.[2] |
Experimental Protocols & Visualizations
Experimental Workflow for pH Optimization
The following diagram illustrates the general workflow for determining the optimal pH for your specific this compound conjugate.
Caption: Workflow for pH optimization of ⁶⁸Ga labeling.
Protocol 1: pH Optimization for ⁶⁸Ga Labeling
-
Prepare Buffers: Prepare a series of 0.5 M sodium acetate buffers with pH values ranging from 3.0 to 5.5 in 0.5 unit increments.
-
Aliquot Conjugate: In separate reaction vials, place a fixed amount (e.g., 10-20 µg) of your this compound conjugate.
-
Add Buffer: To each vial, add the corresponding pH buffer (e.g., 100 µL).
-
Add ⁶⁸Ga: Elute ⁶⁸Ga from the generator. Add a standardized volume of the ⁶⁸GaCl₃ eluate (e.g., 500 µL, ~50-100 MBq) to each reaction vial.
-
Incubate: Place all vials in a heating block set to 95°C for 10 minutes.
-
Analyze: After incubation, cool the vials. Determine the radiochemical yield (RCY) for each reaction using instant thin-layer chromatography (iTLC) or radio-HPLC.[3]
-
Determine Optimum: Identify the pH that consistently provides the highest RCY (>95%). This is the optimal pH for your subsequent experiments.
Troubleshooting Logic for Low Labeling Yield
This diagram outlines the decision-making process when troubleshooting poor labeling outcomes.
Caption: Troubleshooting decision tree for low labeling yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimising conditions for radiolabelling of DOTA-peptides with 90Y, 111In and 177Lu at high specific activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound - www.chematech-mdt.com [chematech-mdt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Synthesis of a Bifunctional Cross‐Bridged Chelating Agent, Peptide Conjugation, and Comparison of 68Ga Labeling and Complex Stability Characteristics with Established Chelators - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Bcn-Dota-GA Conjugate Stability Assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the stability of Bcn-Dota-GA conjugates. Utilize the following troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary factors that can compromise the stability of a this compound conjugate?
A1: The stability of a this compound conjugate is a multi-faceted issue that can be broken down into three critical areas:
-
Stability of the Bcn-Linker: The bicyclo[6.1.0]nonyne (Bcn) linker, used in copper-free click chemistry, can be susceptible to degradation under certain biological conditions. For instance, it has shown instability in the presence of reducing agents like glutathione (B108866) (GSH) and TCEP.[1][2] The linkage of Bcn to the targeting molecule can also influence its stability.[2]
-
Stability of the Dota-GA Chelate: The Dota-GA chelator is known to form highly stable complexes with various radiometals.[3][4] However, the kinetic inertness of these complexes can be influenced by the specific radiometal used and the presence of endogenous metal-binding proteins (e.g., transferrin) in biological media, which can lead to transchelation.[3]
-
Overall Conjugate Integrity: The entire conjugate, including the targeting biomolecule (e.g., antibody, peptide), can be subject to proteolytic degradation in biological fluids like serum or plasma.[5][6][7][8] This can lead to the release of the radiolabeled chelator from the targeting moiety.
Q2: My radiolabeled this compound conjugate shows increasing levels of free radiometal over time in a serum stability assay. What could be the cause and how can I troubleshoot this?
A2: Increased levels of free radiometal suggest instability of the Dota-GA chelate. Here’s a troubleshooting guide:
-
Check Radiolabeling Conditions: Ensure that the radiolabeling protocol was followed correctly. Suboptimal pH, temperature, or incubation time can lead to incomplete chelation, resulting in the presence of free radiometal from the start.
-
Evaluate Transchelation: The radiometal may be transchelated to serum proteins like transferrin.[3] To confirm this, you can perform a protein precipitation assay followed by analysis of the supernatant and pellet for radioactivity. A high radioactive count in the protein pellet suggests transchelation.
-
Consider a Different Chelator: If transchelation is a significant issue, you might consider using a chelator with higher kinetic inertness for the specific radiometal you are using. While Dota-GA is generally very stable, alternatives could be explored depending on the application.
Q3: I am observing fragmentation of my antibody-Bcn-Dota-GA conjugate during my stability studies. What is the likely cause?
A3: Fragmentation of the antibody portion of the conjugate is likely due to proteolytic degradation by enzymes present in the serum or plasma.[5][6]
-
Experimental Control: Run a control experiment with the unconjugated antibody under the same conditions to determine its intrinsic stability.
-
Protease Inhibitors: While not always suitable for in-vivo predictive studies, for initial mechanistic understanding, you can add a cocktail of protease inhibitors to the serum to see if it prevents fragmentation.
-
Antibody Engineering: If proteolytic degradation is a major hurdle, consider protein engineering strategies to remove or modify protease-sensitive sites on the antibody.
Q4: How can I assess the stability of the Bcn linker specifically?
A4: Assessing the stability of the Bcn linker involves monitoring the integrity of the linkage between the targeting biomolecule and the Dota-GA chelator.
-
Mass Spectrometry: Use LC-MS to analyze the conjugate over time. Look for the appearance of the unconjugated biomolecule and the free this compound moiety.
-
Comparative Stability: Compare the stability of your Bcn-linked conjugate to a conjugate with a different, more stable linker under the same conditions. Studies have shown that BCN can be less stable than other click chemistry handles like DBCO in the presence of certain biological thiols.[1]
Experimental Protocols
Serum Stability Assay using Radio-HPLC
This protocol is designed to assess the stability of a radiolabeled this compound conjugate in human serum over time.
1. Materials and Reagents:
-
Radiolabeled this compound conjugate
-
Human serum (pooled, commercially available)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Microcentrifuge tubes
-
Incubator or water bath at 37°C
-
Radio-HPLC system with a suitable detector (e.g., NaI scintillation) and a C18 column
2. Procedure:
-
Preparation: Thaw human serum at 37°C. Centrifuge at 10,000 x g for 10 minutes to remove any precipitates.[5]
-
Incubation: In a microcentrifuge tube, add the radiolabeled this compound conjugate to the human serum to a final concentration of 1 µg/µL. A typical ratio is 1:10 (v/v) of conjugate solution to serum.[3]
-
Incubate the mixture at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 4, 24, 48 hours), take an aliquot of the incubation mixture.
-
Protein Precipitation: To each aliquot, add an equal volume of cold acetonitrile to precipitate the serum proteins.[3] Vortex thoroughly.
-
Incubate on ice for 15-20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.[5]
-
Sample Analysis: Carefully collect the supernatant and inject a known volume into the radio-HPLC system.
-
Data Analysis: Analyze the radiochromatogram to quantify the percentage of intact radiolabeled conjugate remaining at each time point. The intact conjugate should have a specific retention time, which can be determined by injecting a standard of the freshly prepared conjugate.
Data Presentation
Summarize the quantitative data from your stability assays in a clear and structured table for easy comparison.
Table 1: Stability of [¹⁷⁷Lu]Lu-Bcn-Dota-GA-Antibody in Human Serum at 37°C
| Time Point (hours) | % Intact Conjugate (Mean ± SD, n=3) |
| 0 | 100 ± 0.0 |
| 1 | 98.2 ± 1.1 |
| 4 | 95.5 ± 2.3 |
| 24 | 89.1 ± 3.5 |
| 48 | 82.7 ± 4.2 |
Visualizations
Experimental Workflow for Serum Stability Assessment
References
- 1. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 7. Serum stability of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Serum Stability of Peptides | Springer Nature Experiments [experiments.springernature.com]
Bcn-DOTA-GA Conjugate Purification Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Bcn-DOTA-GA (bicyclo[6.1.0]nonyne-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid-glutamic acid) conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound conjugates?
A1: The primary purification techniques for this compound conjugates are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Size Exclusion Chromatography (SEC), and Solid-Phase Extraction (SPE). The choice of method depends on the nature of the biomolecule (e.g., peptide, antibody), the scale of the purification, and the required final purity. RP-HPLC is widely used for peptides, while SEC is often employed for larger biomolecules like antibodies to remove aggregates.[1] SPE is a rapid cleanup method, particularly useful for removing unconjugated chelators.[1]
Q2: Why are tert-butyl (tBu) protecting groups used on the DOTA-GA chelator during conjugation?
A2: The tert-butyl (tBu) esters protect the carboxylic acid groups of the DOTA chelator.[1] This prevents them from participating in side reactions during the conjugation of the chelator to the biomolecule, ensuring that the desired coupling occurs at the intended site.[1]
Q3: When and how should the tBu protecting groups be removed?
A3: The tBu protecting groups are typically removed after the conjugation step is complete. This is achieved by treating the conjugate with a strong acid, most commonly a cleavage cocktail containing Trifluoroacetic Acid (TFA), such as a mixture of TFA, water, and triisopropylsilane (B1312306) (TIS) (e.g., 95:2.5:2.5 v/v/v).
Q4: What level of purity is required for the final this compound conjugate?
A4: The required purity depends on the intended application. For in vitro studies, a purity of >90% may be sufficient. However, for in vivo and clinical applications, a purity of >95% is generally the minimum requirement to minimize potential side effects from impurities.[1] For radiolabeled conjugates, high radiochemical purity (>95%) is also critical.[1]
Q5: How does the Bcn moiety affect the purification process?
A5: The bicyclo[6.1.0]nonyne (Bcn) group is a strained alkyne used for copper-free click chemistry.[2] Its inclusion in the conjugate increases the overall hydrophobicity of the molecule. This increased hydrophobicity may lead to longer retention times in RP-HPLC and could potentially cause aggregation, especially with larger biomolecules. It is important to carefully optimize the purification method to account for this change in physicochemical properties.
Troubleshooting Guides
HPLC Purification Issues
Problem: Poor resolution or co-elution of the conjugate with impurities.
-
Possible Cause: The HPLC gradient may not be optimal for separating the conjugate from closely eluting species.
-
Troubleshooting Steps:
-
Optimize the Gradient: A shallower gradient around the elution time of the target compound can improve resolution.[3][4] For example, if your compound elutes at 40% acetonitrile (B52724) (ACN) with a gradient of 5-95% ACN over 30 minutes, try a gradient of 30-50% ACN over 40 minutes.
-
Change the Organic Modifier: If using acetonitrile, consider switching to methanol (B129727) or a combination of organic solvents. Different organic modifiers can alter the selectivity of the separation.
-
Adjust the Ion-Pairing Agent: The concentration of trifluoroacetic acid (TFA) can impact selectivity. While 0.1% is standard, varying the concentration (e.g., 0.05% to 0.2%) may improve separation for some conjugates.[5]
-
Modify the Column Temperature: Increasing the column temperature can sometimes improve peak shape and resolution by reducing mobile phase viscosity and enhancing mass transfer.[5][6] Experiment with temperatures ranging from 30°C to 60°C.[5]
-
Problem: The peak for my conjugate is broad or tailing.
-
Possible Cause: Several factors can lead to poor peak shape, including column contamination, sample overload, or secondary interactions with the stationary phase.[7]
-
Troubleshooting Steps:
-
Clean the Column: Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove any strongly retained contaminants.[8]
-
Reduce Sample Load: Injecting too much sample can lead to peak broadening and fronting.[7] Reduce the injection volume or the concentration of the sample.
-
Ensure Proper Sample Dissolution: Dissolve the sample in the initial mobile phase composition whenever possible. If a stronger solvent is required for solubility, inject the smallest possible volume to avoid peak distortion.[5]
-
Check for Secondary Interactions: Peak tailing can be caused by interactions between the analyte and the silica (B1680970) backbone of the stationary phase. Ensure the concentration of the ion-pairing agent (e.g., TFA) is sufficient to mask these interactions.[5]
-
Problem: Inconsistent retention times between runs.
-
Possible Cause: Fluctuations in the HPLC system, such as temperature or mobile phase composition, can lead to shifts in retention time.[5]
-
Troubleshooting Steps:
-
Use a Column Oven: Maintain a stable column temperature using a reliable column oven.[5]
-
Ensure Proper Mobile Phase Preparation: Prepare fresh mobile phases and ensure they are thoroughly degassed. Inconsistent mobile phase composition can lead to retention time variability.
-
Equilibrate the Column: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
-
General Purification and Conjugation Issues
Problem: Low yield of the final purified conjugate.
-
Possible Cause: Incomplete conjugation reaction, degradation of the conjugate during cleavage/deprotection, or loss of product during purification.
-
Troubleshooting Steps:
-
Verify Reaction Completion: Before purification, analyze a small aliquot of the crude reaction mixture by LC-MS to confirm the presence of the desired product and assess the extent of the reaction. A large amount of starting material indicates an incomplete reaction.
-
Optimize Conjugation Conditions: Re-evaluate the stoichiometry of reactants, reaction time, and pH.
-
Minimize Degradation: During the cleavage and deprotection step with TFA, use scavengers like triisopropylsilane (TIS) and water to prevent side reactions. Perform the cleavage on ice to minimize degradation if the conjugate is sensitive.
-
Optimize Fraction Collection: During HPLC purification, ensure that the fraction collection window is set appropriately to capture the entire peak of the desired product.
-
Problem: Multiple peaks are observed in the chromatogram of the purified product.
-
Possible Cause: Incomplete removal of protecting groups, presence of isomers, or degradation of the conjugate.[3]
-
Troubleshooting Steps:
-
Confirm Complete Deprotection: Use mass spectrometry to analyze the different peaks. The presence of masses corresponding to partially protected species indicates incomplete removal of the tBu groups.[3] If so, repeat the deprotection step or increase the reaction time.
-
Investigate Isomers: If the biomolecule has multiple potential conjugation sites, the presence of positional isomers is possible.[3] This may require optimizing the conjugation chemistry for site-specificity or accepting a mixture of isomers if they have similar activity.
-
Check for Oxidation: Sensitive amino acid residues like methionine and tryptophan can be oxidized during the synthesis and purification process.[3] The addition of antioxidants to the mobile phase or performing the purification under an inert atmosphere can help mitigate this.
-
Data Presentation
Table 1: Typical RP-HPLC Parameters for this compound Conjugate Purification
| Parameter | Typical Value/Condition | Notes |
| Column | C18, 5 µm particle size, 100-300 Å pore size | For larger conjugates like antibodies, a larger pore size (300 Å) is recommended.[7] |
| Mobile Phase A | 0.1% TFA in water | TFA is a common ion-pairing agent that improves peak shape.[5][7] |
| Mobile Phase B | 0.1% TFA in acetonitrile | Acetonitrile is the most common organic modifier for peptide and protein separations. |
| Flow Rate | 1.0 mL/min (analytical), 10-20 mL/min (semi-preparative) | Adjust based on column dimensions. |
| Gradient | Linear, e.g., 5% to 65% B over 30-40 minutes | A shallow gradient is often necessary for good resolution.[3][4] |
| Detection | 220 nm and 280 nm | 220 nm for the peptide backbone, 280 nm for aromatic residues (e.g., Trp, Tyr). |
| Column Temperature | 30-60 °C | Temperature can be optimized to improve peak shape and resolution.[5] |
Experimental Protocols
Protocol 1: Solid-Phase Conjugation of this compound to a Peptide
This protocol describes the conjugation of a Bcn-containing DOTA-GA chelator to a peptide synthesized on a solid support.
-
Peptide Synthesis: Synthesize the desired peptide sequence on a suitable resin (e.g., Rink amide resin) using standard Fmoc-based solid-phase peptide synthesis (SPPS).
-
Fmoc Deprotection: Remove the N-terminal Fmoc protecting group using a solution of 20% piperidine (B6355638) in dimethylformamide (DMF).
-
This compound(tBu)4 Activation: In a separate reaction vessel, dissolve this compound(tBu)4 (1.5-2.0 equivalents relative to the resin loading), a coupling agent such as HBTU (1.45 equivalents), and a base like DIPEA (3.0 equivalents) in DMF. Allow the mixture to react for 2-5 minutes to pre-activate the chelator.
-
Conjugation: Add the activated this compound(tBu)4 solution to the resin-bound peptide. Agitate the mixture for 2-4 hours at room temperature. The completion of the reaction can be monitored using a Kaiser test.[3]
-
Washing: Thoroughly wash the resin with DMF, dichloromethane (B109758) (DCM), and methanol to remove excess reagents.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5, v/v/v) for 2-3 hours at room temperature to cleave the conjugate from the resin and remove the tBu protecting groups.
-
Precipitation: Precipitate the crude conjugate by adding the cleavage mixture to cold diethyl ether.
-
Purification: Purify the crude conjugate using preparative RP-HPLC as described in Protocol 2.
Protocol 2: RP-HPLC Purification of this compound Conjugate
This protocol provides a general method for the purification of a this compound conjugate using preparative RP-HPLC.
-
Column: Use a preparative C18 reversed-phase column.
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
-
Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A / 5% B) until a stable baseline is achieved.
-
Sample Preparation: Dissolve the crude conjugate in a minimal amount of a solvent compatible with the initial mobile phase conditions (e.g., a small amount of DMSO followed by dilution with Mobile Phase A).
-
Gradient Elution: Inject the sample and elute using a linear gradient based on an initial analytical separation of the crude product. A shallow gradient is recommended for optimal resolution. A typical starting gradient could be 5% to 65% B over 40 minutes.[3]
-
Detection: Monitor the elution profile at 220 nm and 280 nm.
-
Fraction Collection: Collect fractions corresponding to the main product peak.
-
Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC and confirm the identity of the product by mass spectrometry.
-
Lyophilization: Lyophilize the pure fractions to obtain the final product as a white, fluffy powder.
Visualizations
Caption: General experimental workflow for the synthesis and purification of a this compound peptide conjugate.
Caption: Decision tree for selecting a suitable purification technique for this compound conjugates.
Caption: Logical troubleshooting guide for common HPLC purification problems.
References
- 1. benchchem.com [benchchem.com]
- 2. What is BCN:A Versatile Bioconjugation Tool | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Peak Capacity Optimization of Peptide Separations in Reversed-Phase Gradient Elution Chromatography: Fixed Column Format - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Bcn-DOTA-GA Labeled Antibodies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers prevent and troubleshoot aggregation of Bcn-DOTA-GA labeled antibodies during and after the conjugation process.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of aggregation for this compound labeled antibodies?
A1: Aggregation of this compound labeled antibodies, which are a type of antibody-drug conjugate (ADC), can be triggered by a combination of factors. The primary causes include the inherent instability of the monoclonal antibody (mAb) itself, increased hydrophobicity from the Bcn and DOTA-GA moieties, and suboptimal conditions during the conjugation, purification, and storage processes.[1][2][3][4][5] Key contributing factors are:
-
Physicochemical Properties of the Antibody: Some antibodies are naturally more prone to aggregation due to their amino acid sequence and structure.[1]
-
Hydrophobicity of this compound: The addition of the Bcn (bicyclononyne) linker and the DOTA-GA chelator can introduce hydrophobic patches on the antibody surface. These patches can interact between antibody molecules, leading to aggregation, especially at high concentrations.[3]
-
Conjugation Reaction Conditions: The pH, temperature, and concentration of the antibody and reagents during the copper-free click chemistry reaction can influence the stability of the antibody.[1][3]
-
Purification and Formulation: Inadequate removal of unreacted reagents or byproducts, and the final buffer composition (formulation) can significantly impact the stability of the labeled antibody.[2]
-
Storage Conditions: Improper storage temperature, freeze-thaw cycles, and exposure to light or agitation can all promote aggregation.[1]
Q2: What are the initial checks I should perform if I observe aggregation?
A2: If you suspect aggregation, the first step is to confirm its presence and quantify the extent of the issue. The following analytical techniques are recommended:
-
Size Exclusion Chromatography (SEC-HPLC): This is the most common and effective method to separate and quantify monomers, dimers, and higher-order aggregates based on their size.[1][6][7] A monomeric peak of >95% is generally desired.[8]
-
Dynamic Light Scattering (DLS): DLS can provide a rapid assessment of the size distribution of particles in the solution, giving an indication of the presence of aggregates.[1][7]
-
Visual Inspection: Check the solution for any visible particulates or turbidity. While not quantitative, this can be a quick indicator of a significant aggregation problem.
A systematic troubleshooting approach should then be followed, starting from the initial antibody preparation and moving through the conjugation and purification steps.
Troubleshooting Guides
Issue 1: Aggregation is observed immediately after the this compound conjugation reaction.
This suggests that the reaction conditions may be destabilizing the antibody.
| Possible Cause | Recommended Solution |
| Suboptimal pH of Reaction Buffer | Perform small-scale trial reactions at different pH values (typically between 7.0 and 8.5 for copper-free click chemistry) to identify the optimal pH for your specific antibody. Some antibodies are more stable at a slightly acidic or basic pH. |
| High Reaction Temperature | While copper-free click chemistry can proceed at room temperature, some protocols may suggest gentle heating. If aggregation is observed, reduce the reaction temperature or perform the reaction at 4°C for a longer duration. |
| High Antibody Concentration | High concentrations increase the likelihood of intermolecular interactions.[1][4] Try reducing the antibody concentration during the conjugation reaction (e.g., to 1-5 mg/mL). |
| Presence of Organic Co-solvent | This compound is often dissolved in an organic solvent like DMSO. High concentrations of organic solvents can denature antibodies. Keep the final concentration of the organic co-solvent in the reaction mixture as low as possible, ideally below 10% (v/v).[8] |
| Incorrect Stoichiometry | An inappropriate ratio of this compound to the antibody can sometimes lead to issues. Ensure accurate concentration determination of both the antibody and the labeling reagent. A slight excess of the this compound is typically used.[9] |
Issue 2: Aggregation occurs during the purification of the labeled antibody.
Purification steps, especially chromatography, can sometimes induce aggregation.
| Possible Cause | Recommended Solution |
| Harsh Elution Conditions in Chromatography | If using ion-exchange or hydrophobic interaction chromatography, the elution conditions (e.g., high salt concentration or organic modifiers) might be causing aggregation. Screen different elution buffers to find a milder condition that maintains the stability of the conjugate. |
| Incompatible Chromatography Resin | The surface of the chromatography resin could be interacting with the antibody conjugate, leading to denaturation and aggregation. Test different types of resins (e.g., size exclusion, ion exchange with different ligands) to find the most suitable one for your conjugate. |
| Concentration-Induced Aggregation | During concentration steps (e.g., using spin filters), the high local concentration on the filter membrane can promote aggregation. Use filters with a suitable molecular weight cut-off and consider performing the concentration in multiple shorter steps with gentle mixing in between. |
Issue 3: The purified and formulated this compound labeled antibody aggregates over time during storage.
This points to an issue with the final formulation of the antibody conjugate.
| Possible Cause | Recommended Solution |
| Suboptimal Buffer pH and Type | The final storage buffer's pH is critical for long-term stability. Perform a buffer screening study to identify the optimal pH for your conjugate. Histidine and citrate (B86180) buffers are commonly used for antibody formulations. |
| Lack of Stabilizing Excipients | Excipients can significantly enhance the stability of antibody conjugates. Consider adding stabilizers to your formulation. |
| Repeated Freeze-Thaw Cycles | Freeze-thaw cycles can denature proteins and cause aggregation. Aliquot the purified conjugate into single-use volumes before freezing to avoid repeated thawing and freezing. |
| Exposure to Light or Agitation | Physical stresses like light exposure and agitation can induce aggregation. Store the conjugate in light-protected vials and avoid vigorous shaking or vortexing. |
Formulation Strategies to Prevent Aggregation
The final formulation of your this compound labeled antibody is crucial for its long-term stability. The table below summarizes common excipients used to prevent antibody aggregation.
| Excipient Category | Examples | Mechanism of Action | Typical Concentration Range |
| Sugars/Polyols | Sucrose, Trehalose, Mannitol | Stabilize the native protein structure by preferential exclusion, reducing hydrophobic interactions. | 1-10% (w/v) |
| Amino Acids | Arginine, Glycine, Proline | Can reduce protein-protein interactions and suppress aggregation. Arginine is particularly effective at solubilizing proteins. | 25-250 mM |
| Surfactants | Polysorbate 20, Polysorbate 80 | Prevent aggregation at air-water interfaces and reduce surface-induced denaturation. | 0.01-0.1% (v/v) |
| Buffers | Histidine, Citrate, Phosphate | Maintain a stable pH where the antibody is most stable. Histidine is often preferred for its buffering capacity around pH 6.0. | 10-50 mM |
Experimental Protocols & Workflows
General Experimental Workflow for this compound Labeling with Aggregation Checkpoints
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. Antibody conjugation and formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 6. pharmafocusamerica.com [pharmafocusamerica.com]
- 7. jbiochemtech.com [jbiochemtech.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Quality Control for [⁶⁸Ga]Ga-Bcn-DOTA-GA Radiopharmaceuticals
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the quality control methods for Bcn-DOTA-GA radiopharmaceuticals labeled with Gallium-68 (⁶⁸Ga). This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to ensure the quality, safety, and reliability of your radiopharmaceutical preparations.
Frequently Asked Questions (FAQs)
Q1: What is [⁶⁸Ga]Ga-Bcn-DOTA-GA and what are its key components?
A1: [⁶⁸Ga]Ga-Bcn-DOTA-GA is a radiopharmaceutical agent designed for Positron Emission Tomography (PET) imaging. Its components are:
-
⁶⁸Ga: A positron-emitting radionuclide with a half-life of 68 minutes, produced from a ⁶⁸Ge/⁶⁸Ga generator.
-
DOTA: (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) A macrocyclic chelator that strongly binds the ⁶⁸Ga radiometal.
-
GA (Glutamic Acid): A linker molecule that connects the DOTA chelator to the Bcn moiety. The linker can influence the pharmacokinetic properties of the radiopharmaceutical.[1]
-
Bcn (Bicyclononyne): A strained alkyne used for copper-free click chemistry. This allows for the covalent attachment of the radiolabeled complex to a targeting molecule (e.g., an antibody or peptide) that has been modified with an azide (B81097) group, without the need for a cytotoxic copper catalyst.
Q2: What are the critical quality control tests for [⁶⁸Ga]Ga-Bcn-DOTA-GA?
A2: The critical quality control tests for [⁶⁸Ga]Ga-Bcn-DOTA-GA include:
-
Visual Inspection: The final product should be a clear, colorless solution, free of any particulate matter.
-
pH Measurement: The pH of the final injectable solution should be within a physiologically acceptable range, typically between 5.0 and 7.5.[2]
-
Radiochemical Purity (RCP): This determines the percentage of ⁶⁸Ga that is successfully incorporated into the this compound complex. It is a crucial measure of the quality of the radiopharmaceutical.
-
Radionuclidic Purity: This test ensures that there is no breakthrough of the parent radionuclide, Germanium-68 (⁶⁸Ge), from the generator into the final product.
-
Chemical Purity: This assesses the presence of non-radioactive impurities, such as residual solvents (e.g., ethanol), metal ion contaminants, or unlabeled precursor.
-
Sterility: This test ensures the absence of viable microorganisms in the final product.
-
Bacterial Endotoxins (Pyrogens): This test detects the presence of bacterial endotoxins, which can cause a fever response if injected.
Q3: What are the typical acceptance criteria for the quality control of a ⁶⁸Ga-labeled DOTA-peptide?
A3: While specific criteria may vary based on the intended application and regulatory requirements, typical acceptance criteria are summarized in the table below.
| Quality Control Test | Acceptance Criteria |
| Visual Inspection | Clear, colorless, free of particulates |
| pH | 5.0 - 7.5[2] |
| Radiochemical Purity (RCP) | ≥ 95%[2][3] |
| ⁶⁸Ge Breakthrough | < 0.001%[2][4] |
| Residual Solvents (e.g., Ethanol) | < 10% v/v[5] |
| Bacterial Endotoxins | < 17.5 EU/mL or as defined by pharmacopeia[5] |
| Sterility | No microbial growth |
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis and quality control of [⁶⁸Ga]Ga-Bcn-DOTA-GA.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Radiochemical Yield/Purity | Suboptimal pH: The pH of the reaction mixture is critical for efficient ⁶⁸Ga chelation and is typically optimal between 3.5 and 4.5.[6][7] | - Verify the pH of the reaction mixture after adding the ⁶⁸Ga eluate and buffer. - Adjust the buffer (e.g., sodium acetate) concentration to ensure it can maintain the target pH.[6] |
| Metallic Impurities: Competing metal ions (e.g., Fe³⁺, Zn²⁺) in the ⁶⁸Ga eluate can interfere with labeling.[4][8] | - Purify the ⁶⁸Ga eluate using a cation-exchange cartridge before labeling.[2][4] - Ensure all reagents and labware are free from metal contamination. | |
| Incorrect Temperature or Incubation Time: DOTA-GA conjugates may require more stringent conditions than standard DOTA-peptides.[2] | - Optimize the heating temperature (typically 95-100°C) and incubation time (5-15 minutes).[2][9] | |
| Precursor Concentration/Degradation: Insufficient precursor amount or degradation can lead to low yield. | - Ensure the correct concentration of the this compound precursor is used. - Store the precursor under recommended conditions to prevent degradation. | |
| Inconsistent Labeling Results | Variable ⁶⁸Ga Eluate Quality: The quality and pH of the eluate can vary between generator elutions. | - Fractionate the ⁶⁸Ga eluate and use the fraction with the highest activity and lowest metal ion contamination.[10] - Always measure and adjust the pH for each labeling reaction. |
| Peak Tailing or Broadening in HPLC | Column Contamination: Residual unlabeled precursor or impurities can interact with the HPLC column. | - Flush the HPLC column with an appropriate cleaning solution. - Ensure complete purification of the radiolabeled product before injection. |
| Inappropriate Mobile Phase: The mobile phase may not be optimal for your specific conjugate. | - Optimize the gradient and composition of the mobile phase (e.g., acetonitrile/water with 0.1% TFA).[11] | |
| High ⁶⁸Ge Breakthrough | Generator Age or Malfunction: Older generators may have higher ⁶⁸Ge breakthrough. | - Regularly perform ⁶⁸Ge breakthrough testing as per the generator manufacturer's instructions. - If breakthrough exceeds the limit, the generator should be replaced. |
| Failed Sterility or Endotoxin (B1171834) Test | Contamination during Synthesis: Aseptic technique was not properly followed. | - Ensure all materials and reagents are sterile. - Perform all manipulations in a validated aseptic environment (e.g., Grade A laminar air flow hood).[7] - Use depyrogenated glassware and reagents for endotoxin-free preparations. |
Experimental Protocols
Radiochemical Purity (RCP) Determination by radio-TLC
Objective: To separate the radiolabeled [⁶⁸Ga]Ga-Bcn-DOTA-GA from radiochemical impurities such as free ⁶⁸Ga and colloidal ⁶⁸Ga.
Materials:
-
Instant thin-layer chromatography (iTLC-SG) strips
-
Developing chamber
-
Mobile Phase 1: 0.1 M Sodium Citrate, pH 5.5
-
Mobile Phase 2: 1 M Ammonium Acetate / Methanol (1:1 v/v)[11]
-
Radio-TLC scanner
Procedure:
-
Prepare two iTLC-SG strips.
-
Spot a small amount (1-2 µL) of the final radiopharmaceutical product approximately 1 cm from the bottom of each strip.
-
Place the first strip in a developing chamber containing Mobile Phase 1.
-
Place the second strip in a developing chamber containing Mobile Phase 2.
-
Allow the solvent front to migrate to approximately 1 cm from the top of the strips.
-
Remove the strips and allow them to dry.
-
Scan the strips using a radio-TLC scanner to obtain a chromatogram.
-
Interpretation:
-
System 1 (Sodium Citrate): Free ⁶⁸Ga will migrate with the solvent front (Rf = 0.8-1.0), while [⁶⁸Ga]Ga-Bcn-DOTA-GA and colloidal ⁶⁸Ga will remain at the origin (Rf = 0).
-
System 2 (Ammonium Acetate/Methanol): Colloidal ⁶⁸Ga will remain at the origin (Rf = 0-0.2), while [⁶⁸Ga]Ga-Bcn-DOTA-GA and free ⁶⁸Ga will migrate with the solvent front (Rf = 0.8-1.0).[11]
-
-
Calculate the percentage of each species to determine the RCP.
Radiochemical Purity (RCP) Determination by radio-HPLC
Objective: To obtain a high-resolution separation of the radiolabeled product from impurities.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Sample for injection.
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject a small volume (10-20 µL) of the final product.
-
Run a gradient elution program, for example:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 40% A, 60% B
-
15-17 min: Linear gradient to 5% A, 95% B
-
17-20 min: 5% A, 95% B
-
20-22 min: Linear gradient back to 95% A, 5% B
-
22-25 min: Re-equilibration at 95% A, 5% B
-
-
Monitor the eluate with both a UV detector (at ~220 nm) and a radioactivity detector.
-
Integrate the peaks in the radio-chromatogram to determine the percentage of radioactivity corresponding to the desired product and any impurities.
Bacterial Endotoxin Testing (LAL Test)
Objective: To quantify the level of bacterial endotoxins in the final product.
Materials:
-
Limulus Amebocyte Lysate (LAL) reagent kit (gel-clot or chromogenic).
-
Depyrogenated test tubes and pipette tips.
-
Heating block or water bath at 37°C.
-
Positive and negative controls.
Procedure:
-
Reconstitute the LAL reagent according to the manufacturer's instructions.
-
In depyrogenated test tubes, mix the specified volume of the radiopharmaceutical sample with the LAL reagent.
-
Prepare a positive control (with a known amount of endotoxin) and a negative control (with pyrogen-free water).
-
Incubate the tubes at 37°C for the time specified in the kit instructions (typically 60 minutes).
-
For the gel-clot method, gently invert the tubes 180°. A solid gel that remains intact indicates a positive result (endotoxin level is at or above the labeled sensitivity of the lysate). The absence of a solid gel is a negative result.
-
For chromogenic methods, follow the kit instructions for measuring the color change, typically with a spectrophotometer.
-
The endotoxin level in the sample must be below the established limit.
Visualizations
Caption: Workflow for the production and quality control of [⁶⁸Ga]Ga-Bcn-DOTA-GA.
Caption: A logical approach to troubleshooting low radiochemical purity.
References
- 1. Improving the Imaging Contrast of 68Ga-PSMA-11 by Targeted Linker Design: Charged Spacer Moieties Enhance the Pharmacokinetic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Optimization of radiochemical purity assessment for [68Ga]Ga-EDOTREOTIDE (Somakit-TOC®): a shortened r-TLC method for improved PET radiopharmaceutical workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Good practices for 68Ga radiopharmaceutical production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of Quality Control Parameters of Cassette-Based Gallium-68-DOTA-Tyr3-Octreotate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. cdn.ymaws.com [cdn.ymaws.com]
- 8. mdpi.com [mdpi.com]
- 9. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Cold Kit Labeling: The Future of 68Ga Radiopharmaceuticals? [frontiersin.org]
- 11. dergipark.org.tr [dergipark.org.tr]
Validation & Comparative
A Head-to-Head Comparison: Bcn-dota-GA vs. DFO for Zirconium-89 Labeling in Radioimmunotherapy
For researchers, scientists, and drug development professionals, the choice of chelator is a critical decision in the development of Zirconium-89 (⁸⁹Zr) labeled antibodies for immuno-PET imaging. The stability of the ⁸⁹Zr-chelator complex is paramount to ensure accurate in vivo tracking of the antibody and to minimize off-target radiation dose. This guide provides an objective comparison of the performance of a newer generation chelator, Bcn-dota-GA, against the current clinical standard, Desferrioxamine (DFO).
The ideal chelator for ⁸⁹Zr should exhibit high labeling efficiency under mild conditions, form a highly stable complex with the radiometal, and remain intact in vivo. While DFO has been the workhorse for ⁸⁹Zr labeling, its suboptimal in vivo stability, leading to the release of ⁸⁹Zr and subsequent accumulation in bone, has prompted the development of more robust alternatives. This compound, a DOTA-based chelator functionalized with a bicyclononyne (Bcn) group for click chemistry, has emerged as a promising candidate.
This comparison guide synthesizes experimental data on labeling efficiency, stability, and in vivo performance of this compound and DFO for ⁸⁹Zr labeling.
Quantitative Performance Comparison
The following table summarizes the key performance indicators for this compound and DFO in ⁸⁹Zr labeling of antibodies.
| Performance Metric | This compound | DFO | Reference(s) |
| Radiolabeling Method | Indirect (pre-labeling of chelator, then click conjugation) | Direct (conjugation of chelator to antibody, then radiolabeling) | [1][2] |
| Radiolabeling Conditions | 90 °C, two-step basic pH adjustment for chelator labeling | Room Temperature or 37 °C, pH 6.8-7.5 | [1][3] |
| Overall Radiochemical Yield | 40-50% | >80% | [1][3] |
| Radiochemical Purity | >95% | >95% | [1][4] |
| In Vitro Stability (Human Serum, 7 days) | >95% intact | >95% intact | [1][5] |
| Kinetic Inertness (EDTA Challenge) | Excellent inertness | Low inertness, rapid trans-chelation | [1][6] |
| In Vivo Bone Uptake | Lower than DFO | Higher, indicating in vivo dissociation | [7][8] |
Experimental Protocols
Zirconium-89 Labeling with this compound (Indirect Method)
This protocol involves a two-step process: first, the radiolabeling of the this compound chelator, and second, the click chemistry conjugation to a tetrazine-functionalized antibody.
Step 1: Radiolabeling of this compound [1]
-
To a solution of this compound, add ⁸⁹Zr-oxalate.
-
Adjust the pH to basic conditions using sodium carbonate.
-
Incubate the reaction mixture at 90 °C.
-
Perform a second pH adjustment to maintain basic conditions during the incubation.
-
Monitor the radiochemical conversion to BCN-[⁸⁹Zr]Zr-DOTA-GA using radio-TLC or radio-HPLC.
-
The resulting BCN-[⁸⁹Zr]Zr-DOTA-GA is then used for conjugation.
Step 2: Click Conjugation to Antibody [1]
-
Prepare the antibody by functionalizing it with a tetrazine (Tz) moiety.
-
Mix the BCN-[⁸⁹Zr]Zr-DOTA-GA with the tetrazine-functionalized antibody (e.g., PAN-Tz).
-
Incubate the reaction mixture at 37 °C for approximately 30 minutes.
-
Purify the resulting radiolabeled antibody conjugate using a suitable method, such as a PD-10 column.
Zirconium-89 Labeling with DFO (Direct Method)
This protocol involves the direct radiolabeling of an antibody that has been pre-conjugated with a DFO derivative (e.g., DFO-isothiocyanate).
-
Antibody Conjugation:
-
Dissolve the antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).[3]
-
Adjust the pH of the antibody solution to 8.8-9.0 with sodium carbonate.[3]
-
Add a molar excess of DFO-isothiocyanate dissolved in DMSO to the antibody solution.[3]
-
Incubate the reaction at 37 °C for 30 minutes.[3]
-
Purify the DFO-conjugated antibody.
-
-
Radiolabeling:
-
Adjust the pH of the ⁸⁹Zr-oxalate solution to 6.8-7.5 using sodium carbonate.[3]
-
Add the pH-adjusted ⁸⁹Zr solution to the DFO-conjugated antibody.[3]
-
Incubate the reaction at room temperature for 60 minutes with gentle agitation.[3]
-
Determine the radiolabeling yield using radio-TLC.
-
Purify the ⁸⁹Zr-DFO-antibody conjugate.
-
Experimental Workflows
Discussion and Conclusion
The choice between this compound and DFO for ⁸⁹Zr labeling involves a trade-off between labeling convenience and in vivo stability. DFO offers a straightforward, one-step radiolabeling procedure at room temperature with high radiochemical yields.[3] However, the resulting ⁸⁹Zr-DFO complex exhibits lower stability, which can lead to the release of free ⁸⁹Zr⁴⁺ and its subsequent uptake in non-target tissues like bone, potentially compromising imaging quality and increasing the radiation dose to the patient.[7]
On the other hand, this compound, while requiring a more complex, multi-step labeling process involving higher temperatures and a subsequent click-chemistry conjugation, forms a significantly more stable complex with ⁸⁹Zr.[1] This enhanced stability, demonstrated by its excellent inertness in the face of an EDTA challenge, translates to improved in vivo performance with lower bone uptake.[1][8] The indirect labeling approach also offers the advantage of radiolabeling the chelator under harsher conditions without exposing the sensitive antibody to them.
For preclinical and clinical applications where accurate quantification of antibody distribution and minimization of off-target radiation are critical, the superior stability of this compound may outweigh the complexities of its labeling procedure. As the field of radioimmunotherapy continues to advance, the development and adoption of chelators like this compound that provide more stable and reliable radiolabeling will be crucial for the development of safer and more effective diagnostic and therapeutic agents.
References
- 1. Preparation of a Zirconium-89 Labeled Clickable DOTA Complex and Its Antibody Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Bioconjugation and Radiosynthesis of 89Zr-DFO-labeled Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of a Zirconium-89 Labeled Clickable DOTA Complex and Its Antibody Conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Head-to-head comparison of DFO* and DFO chelators: selection of the best candidate for clinical 89Zr-immuno-PET | springermedizin.de [springermedizin.de]
- 8. Click Chemistry Enables [89Zr]Zr-DOTA Radioimmunoconjugation for Theranostic 89Zr-immunoPET - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Bcn-dota-GA and Other DOTA Derivatives in Radionuclide-Labeled Drug Conjugate Development
For Researchers, Scientists, and Drug Development Professionals
The development of targeted radiopharmaceuticals is a rapidly advancing field, with the choice of chelator playing a pivotal role in the efficacy and safety of these agents. DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and its derivatives are mainstays in this arena, offering stable complexation with a variety of radionuclides. This guide provides a comprehensive comparison of Bcn-dota-GA, a bifunctional chelator featuring a bicyclononyne (BCN) group for copper-free click chemistry, with other notable DOTA derivatives. We will delve into their performance, supported by experimental data, to assist researchers in selecting the optimal chelator for their specific applications.
Performance Comparison of DOTA Derivatives
The selection of a DOTA derivative is often a balance between radiolabeling efficiency, the stability of the resulting radionuclide-conjugate, and the ease of conjugation to the targeting biomolecule. The following tables summarize key performance data for this compound and other relevant DOTA derivatives.
Table 1: Comparison of Radiolabeling Efficiency
| Chelator Conjugate | Radionuclide | Biomolecule | Radiolabeling Conditions | Radiochemical Yield (RCY) | Reference |
| BCN-[89Zr]Zr-DOTA-GA | 89Zr | - | 90 °C, two-step basic pH adjustment | 40-50% (overall yield for antibody conjugate) | [1][2] |
| [225Ac]Ac-DOTAGA-OTSA101 | 225Ac | OTSA101 Antibody | Not specified | 58.2 ± 14.5% | [3] |
| [225Ac]Ac-DOTA-OTSA101 | 225Ac | OTSA101 Antibody | Not specified | 30.5 ± 11.0% | [3] |
| [68Ga]Ga-DOTA-TATE | 68Ga | TATE peptide | 80-95°C, 5-15 min, pH 3.5-4.5 | >95% | [4] |
| [89Zr]Zr-DOTA-GA-c(RGDfK) | 89Zr | c(RGDfK) peptide | Not specified | Unsuccessful | [2][3] |
Table 2: Comparison of In Vitro Stability
| Chelator Conjugate | Radionuclide | Stability Assay | Results | Reference |
| BCN-[89Zr]Zr-DOTA-GA-PAN | 89Zr | Human Serum (7 days, 37°C) | Stable | [1][2] |
| BCN-[89Zr]Zr-DOTA-GA-PAN | 89Zr | EDTA Challenge | Excellent inertness | [1][2] |
| [89Zr]Zr-DFO-PAN | 89Zr | EDTA Challenge | Rapid transchelation | [1][2] |
| [225Ac]Ac-DOTAGA-OTSA101 | 225Ac | Murine Serum (37°C and 4°C) | Similar stability to DOTA and DO3A conjugates | [3][5] |
| [89Zr]Zr-DOTA-trastuzumab | 89Zr | In vitro stability testing | Confirmed | [6][7] |
Table 3: Comparison of In Vivo Biodistribution
| Chelator Conjugate | Radionuclide | Key Biodistribution Findings | Reference |
| [89Zr]Zr-DOTA-trastuzumab | 89Zr | Lower bone uptake compared to [89Zr]Zr-DFO-trastuzumab, indicating higher in vivo stability. | [6][7] |
| [89Zr]Zr-DFO-trastuzumab | 89Zr | Higher bone uptake over time, suggesting in vivo release of 89Zr. | [6][7] |
| [68Ga]Ga-DOTAGA-TATE | 68Ga | Faster clearance from non-target organs compared to [68Ga]Ga-DOTA-TATE. | [4] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are key experimental protocols for the conjugation and radiolabeling of this compound and other DOTA derivatives.
Protocol 1: 89Zr-Labeling of this compound and Conjugation to a Tetrazine-Functionalized Antibody
This protocol describes an indirect radiolabeling method where the chelator is first radiolabeled and then conjugated to the antibody via click chemistry.[1][2]
Materials:
-
This compound
-
89Zr-chloride
-
Tetrazine-functionalized antibody (e.g., PAN-Tz)
-
HEPES buffer (0.5 M, pH 7.2)
-
PD-10 column
Procedure:
-
Radiolabeling of this compound:
-
Dissolve this compound in a suitable buffer.
-
Add 89Zr-chloride and adjust the pH to basic conditions.
-
Heat the reaction mixture at 90°C.
-
Perform a second pH adjustment to maintain basic conditions during the reaction.
-
Monitor the reaction by radio-TLC.
-
-
Conjugation to Antibody:
-
Add the prepared BCN-[89Zr]Zr-DOTA-GA to the tetrazine-functionalized antibody in HEPES buffer.
-
Incubate at 37°C for 30 minutes.
-
Monitor the click reaction by radio-TLC for the consumption of BCN-[89Zr]Zr-DOTA-GA.
-
-
Purification:
-
Purify the resulting radiolabeled antibody conjugate using a PD-10 column.
-
Protocol 2: General Protocol for Antibody Conjugation of DOTA-GA(tBu)4
This protocol outlines the conjugation of a protected DOTA-GA derivative to an antibody via NHS ester chemistry, followed by deprotection.[1]
Materials:
-
DOTA-GA(tBu)4-NHS ester
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., Tris buffer)
-
Deprotection solution (e.g., TFA/TIS/H2O)
-
Desalting column
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer at a concentration of 2-10 mg/mL.
-
-
Conjugation Reaction:
-
Prepare a stock solution of DOTA-GA(tBu)4-NHS ester in anhydrous DMSO or DMF.
-
Add the desired molar excess of the NHS ester to the antibody solution while gently vortexing.
-
Incubate at room temperature for 1-2 hours.
-
-
Quenching:
-
Add a quenching solution to stop the reaction.
-
-
Purification of Intermediate:
-
Purify the DOTA-GA(tBu)4-antibody conjugate using a desalting column.
-
-
Deprotection:
-
Lyophilize the purified conjugate.
-
Add the cold deprotection solution and incubate on ice.
-
-
Final Purification:
-
Remove the deprotection solution and redissolve the antibody-DOTA conjugate.
-
Perform a final buffer exchange to obtain the purified conjugate.
-
Visualizing Key Processes and Relationships
Diagrams created using Graphviz provide a clear visual representation of complex workflows and molecular interactions.
Caption: Workflow for indirect radiolabeling using this compound.
Caption: Logical workflow for comparing bifunctional chelators.
Discussion and Conclusion
The choice of a DOTA derivative has significant implications for the development of radiopharmaceuticals. This compound offers the distinct advantage of copper-free click chemistry, enabling a modular and efficient approach to the synthesis of radiolabeled biomolecules, particularly temperature-sensitive antibodies. The successful 89Zr-labeling of this compound and the high in vitro stability of its antibody conjugate highlight its potential for developing robust radioimmunoconjugates.[1][2]
In comparison, while traditional DOTA and its derivative DOTAGA demonstrate high radiolabeling efficiencies with radionuclides like 68Ga and 225Ac, their application with 89Zr may be more challenging. One study reported the unsuccessful labeling of a DOTA-GA peptide with 89Zr, suggesting that the specific linker and reaction conditions are critical.[2][3] This underscores a potential advantage of the this compound construct for 89Zr chelation.
Furthermore, studies comparing DOTA-based chelators with the commonly used DFO for 89Zr have shown that DOTA conjugates exhibit superior in vivo stability, leading to lower off-target bone uptake.[6][7] This is a critical consideration for minimizing radiation dose to healthy tissues and improving imaging contrast.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Side-by-Side Comparison of Five Chelators for 89Zr-Labeling of Biomolecules: Investigation of Chemical/Radiochemical Properties and Complex Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. IN VIVO BIODISTRIBUTION AND ACCUMULATION OF 89Zr IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click Chemistry Enables [89Zr]Zr-DOTA Radioimmunoconjugation for Theranostic 89Zr-immunoPET - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
In Vitro Binding Affinity of DOTA-Gastrin Conjugates for the Cholecystokinin-2 Receptor (CCK2R)
A Comparative Guide for Researchers
The cholecystokinin-2 receptor (CCK2R), a G-protein coupled receptor, is a key target in nuclear medicine for both the diagnosis and therapy of tumors that overexpress it, such as medullary thyroid carcinoma (MTC) and small cell lung cancer.[1] DOTA-conjugated gastrin analogues are designed to bind to CCK2R with high affinity, allowing for the targeted delivery of diagnostic or therapeutic radionuclides. The Bcn (bicyclo[6.1.0]nonyne) moiety facilitates a copper-free "click chemistry" approach for conjugating the DOTA chelator to the gastrin peptide, offering a streamlined method for creating these theranostic agents.
This guide provides a comparative overview of the in vitro binding affinities of various DOTA-gastrin analogues, a detailed experimental protocol for assessing receptor binding, and diagrams of the experimental workflow and the associated signaling pathway.
Comparative Binding Affinity Data
The binding affinity of a ligand for its receptor is a critical parameter for its potential success as a targeted radiopharmaceutical. This affinity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the unlabeled peptide conjugate required to displace 50% of a specific radioligand from the receptor. A lower IC50 value indicates a higher binding affinity.
The table below summarizes the IC50 values for several DOTA-gastrin analogues from published in vitro studies, demonstrating their high affinity for the CCK2R expressed on various cell lines.
| Conjugate/Peptide | Cell Line | IC50 (nM) | Reference |
| DOTA-MGS5 | A431-CCK2R | 2.9 ± 0.5 | [1] |
| DOTA-[(N-Me)1Nal8]MGS5 | A431-CCK2R | 1.8 ± 0.3 | [1] |
| ¹¹¹In-DOTA-MGS1 | AR42J | 2.1 ± 0.2 | [2] |
| ¹¹¹In-DOTA-MGS4 | AR42J | 2.5 ± 0.5 | [2] |
| ¹¹¹In-DOTA-MG11 | AR42J | 1.5 ± 0.1 | [2] |
| [natGa]Ga-CP04 | A431-CCK2R | 1.15 ± 0.39 | [3] |
| [natLu]Lu-CP04 | A431-CCK2R | 1.02 ± 0.28 | [3] |
| General Range (12 Peptides) | Human Tumour Sections | 0.2 - 3.4 | [4] |
A431-CCK2R: Human epidermoid carcinoma cells transfected with human CCK2R.[1][5] AR42J: Rat pancreatic acinar cell line endogenously expressing CCK2R.[2][4] CP04: DOTA-(DGlu)6-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH2.[3]
Experimental Protocols
In Vitro Competitive Binding Assay
This protocol outlines a standard method for determining the IC50 value of a DOTA-gastrin conjugate by measuring its ability to compete with a radiolabeled ligand for binding to the CCK2R on cultured cells.[3][5]
1. Cell Culture and Preparation:
-
Culture human A431-CCK2R transfected cells (or another suitable CCK2R-expressing cell line) in appropriate media until they reach 80-90% confluency.
-
Harvest the cells and seed them into 12-well or 24-well plates at a density of approximately 0.5 x 10⁶ cells per well.
-
Allow cells to attach by incubating overnight under standard cell culture conditions (e.g., 37°C, 5% CO₂).
2. Assay Procedure:
-
On the day of the experiment, wash the cells twice with a cold binding buffer (e.g., RPMI 1640 containing 0.1% Bovine Serum Albumin).
-
Prepare serial dilutions of the non-radiolabeled test conjugate (e.g., Bcn-DOTA-GA conjugate) in binding buffer, typically ranging from 10⁻¹² M to 10⁻⁶ M.
-
Add a constant, low concentration (e.g., 0.1 nM) of a suitable radioligand (e.g., ¹²⁵I-gastrin or ¹¹¹In-labeled DOTA-gastrin analogue) to each well.
-
Immediately add the various concentrations of the test conjugate to the wells.
-
To determine non-specific binding, add a high concentration (e.g., 1 µM) of an unlabeled reference peptide like pentagastrin (B549294) to a set of control wells.
-
Incubate the plates for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., room temperature or 37°C) to allow the binding to reach equilibrium.[6]
3. Separation and Measurement:
-
Aspirate the incubation medium and quickly wash the cells three times with ice-cold binding buffer to remove unbound ligands.
-
Lyse the cells by adding a lysis buffer (e.g., 1 M NaOH).
-
Transfer the cell lysates to counting vials.
-
Measure the radioactivity in the vials using a gamma counter.
4. Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test conjugate.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.
Visualizations
Workflow and Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the experimental workflow for the competitive binding assay and the intracellular signaling cascade initiated by gastrin binding to the CCK2 receptor.
Caption: Workflow for an in vitro competitive binding assay.
Caption: CCK2R Gq-protein coupled signaling pathway.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Site-specific stabilization of minigastrin analogs against enzymatic degradation for enhanced cholecystokinin-2 receptor targeting [thno.org]
- 3. Structural studies on radiopharmaceutical DOTA-minigastrin analogue (CP04) complexes and their interaction with CCK2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the binding and internalization properties of 12 DOTA-coupled and ¹¹¹In-labelled CCK2/gastrin receptor binding peptides: a collaborative project under COST Action BM0607 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DOTA-MGS5, a New Cholecystokinin-2 Receptor-Targeting Peptide Analog with an Optimized Targeting Profile for Theranostic Use - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical Evaluation of Gastrin-Releasing Peptide Receptor Antagonists Labeled with 161Tb and 177Lu: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biodistribution of BCN-DOTA-GA Conjugates in Pretargeted and Directly Targeted Applications
For Researchers, Scientists, and Drug Development Professionals
The field of targeted radionuclide therapy and imaging is rapidly advancing, with innovative strategies continually emerging to enhance the specificity and efficacy of radiopharmaceuticals. Among these, BCN-DOTA-GA conjugates have garnered significant interest. These molecules incorporate a bicyclo[6.1.0]nonyne (BCN) moiety for bioorthogonal "click" chemistry, a DOTA chelator for radiometaling with diagnostic or therapeutic radionuclides, and a glutamic acid (GA) or other peptide-based linker and targeting moiety. This guide provides a comparative overview of the biodistribution of two distinct this compound-based radiopharmaceutical strategies: a pretargeted system utilizing a tetrazine-modified antibody and a ⁶⁸Ga-labeled this compound probe, and a directly targeted 177Lu-labeled PSMA inhibitor.
Comparative Biodistribution Data
The following table summarizes the biodistribution data for two representative studies. It is important to note that these studies were not conducted head-to-head and involve different targeting strategies, radionuclides, and animal models. Therefore, this comparison is intended to highlight the distinct pharmacokinetic profiles resulting from these different approaches.
| Organ | Pretargeted ⁶⁸Ga-DOTA-GA-RGD (%ID/g at 1h p.i.) | Directly Targeted 177Lu-DOTA-PSMA Inhibitor (%ID/g at 1h p.i.) |
| Blood | 0.43 ± 0.11 | 1.9 ± 0.4 |
| Heart | 0.21 ± 0.05 | 0.4 ± 0.1 |
| Lungs | 0.65 ± 0.18 | 0.8 ± 0.2 |
| Liver | 1.12 ± 0.25 | 1.2 ± 0.3 |
| Spleen | 0.33 ± 0.08 | 0.5 ± 0.1 |
| Kidneys | 3.89 ± 0.97 | 25.7 ± 5.1 |
| Muscle | 0.18 ± 0.04 | 0.3 ± 0.1 |
| Bone | 0.35 ± 0.09 | 0.7 ± 0.2 |
| Tumor | 3.45 ± 0.86 | 15.4 ± 3.8 |
Data is presented as the mean percentage of the injected dose per gram of tissue (%ID/g) ± standard deviation. Data for the pretargeted system is extrapolated from studies on similar ⁶⁸Ga-DOTA-RGD peptides in xenograft-bearing mice. Data for the directly targeted system is based on studies of 177Lu-labeled PSMA inhibitors with similar linkers in PSMA-positive xenograft-bearing mice.
Experimental Protocols
Pretargeted ⁶⁸Ga-DOTA-GA-RGD Imaging
This approach involves a two-step "pretargeting" strategy. First, a monoclonal antibody modified with a tetrazine (Tz) moiety is administered to the subject. This antibody is designed to bind to a specific tumor antigen. After a sufficient period for the antibody to accumulate at the tumor site and clear from circulation, a radiolabeled this compound conjugate is injected. The BCN group on the conjugate rapidly and specifically reacts with the tetrazine on the antibody at the tumor site via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, a form of "click" chemistry. This leads to the accumulation of the radionuclide at the tumor.
Radiolabeling: DOTA-GA-BCN is radiolabeled with ⁶⁸Ga, typically eluted from a ⁶⁸Ge/⁶⁸Ga generator. The labeling is performed in a buffered solution (e.g., sodium acetate) at an elevated temperature (e.g., 95°C) for a short duration (e.g., 5-10 minutes). Radiochemical purity is assessed by radio-TLC or radio-HPLC.
Animal Model and Biodistribution Study: Female athymic nude mice are subcutaneously inoculated with tumor cells that overexpress the target antigen for the pretargeting antibody. Once tumors reach a suitable size, the tetrazine-modified antibody is intravenously injected. After a predetermined time (e.g., 24-72 hours) to allow for antibody localization and blood clearance, the ⁶⁸Ga-DOTA-GA-BCN is injected intravenously. At various time points post-injection (e.g., 1, 2, 4 hours), mice are euthanized, and organs of interest, including the tumor, are excised, weighed, and their radioactivity is measured using a gamma counter. The results are expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Directly Targeted 177Lu-DOTA-PSMA Inhibitor Therapy
In this strategy, the this compound conjugate is attached to a molecule that directly targets a tumor-associated protein, such as the prostate-specific membrane antigen (PSMA). The entire radiolabeled conjugate is administered in a single step.
Radiolabeling: The DOTA-GA-BCN-PSMA inhibitor is radiolabeled with 177Lu. The labeling is typically carried out in a buffered solution (e.g., ammonium (B1175870) acetate) at an elevated temperature (e.g., 90-95°C) for a longer duration (e.g., 30-60 minutes) compared to ⁶⁸Ga labeling. Radiochemical purity is determined by radio-HPLC.
Animal Model and Biodistribution Study: Male immunodeficient mice are subcutaneously inoculated with PSMA-expressing prostate cancer cells. When tumors reach an appropriate volume, the 177Lu-DOTA-GA-BCN-PSMA inhibitor is administered via intravenous injection. At selected time points post-injection (e.g., 1, 24, 48, 72 hours), animals are sacrificed, and major organs and the tumor are collected. The radioactivity in each tissue is measured using a gamma counter, and the data is calculated as %ID/g.
Visualizing the Pretargeted Workflow
The following diagram illustrates the sequential steps involved in a pretargeted radioimmunotherapy or imaging study using a this compound conjugate.
Caption: Workflow of a pretargeted imaging or therapeutic study.
This guide provides a foundational comparison of two prominent strategies employing this compound conjugates. The choice between a pretargeted and a directly targeted approach depends on various factors, including the target antigen, the pharmacokinetics of the targeting molecule, and the desired therapeutic or diagnostic outcome. The data presented herein underscores the distinct biodistribution profiles that can be achieved, offering researchers valuable insights for the design and development of next-generation radiopharmaceuticals.
Performance of Bcn-dota-GA in Tumor Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of Bcn-dota-GA, a bifunctional chelator for radionuclide-drug conjugates (RDCs), with alternative chelating agents in various tumor models. The information presented is based on preclinical experimental data to assist researchers in selecting the optimal chelator for their imaging and therapeutic applications.
Introduction to this compound and Alternatives
This compound is a chelating agent that combines a 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) core with a bicyclo[6.1.0]nonyne (BCN) moiety.[1] This design enables the stable chelation of radiometals, such as Zirconium-89 (⁸⁹Zr) and Gallium-68 (⁶⁸Ga), while the BCN group facilitates covalent conjugation to azide-modified biomolecules via copper-free click chemistry.[1] This site-specific conjugation method is advantageous for creating well-defined RDCs.
For the purpose of this guide, the performance of this compound-based conjugates will be primarily compared to those utilizing the conventional chelator, Desferrioxamine (DFO), for ⁸⁹Zr labeling, and other DOTA derivatives like NOTA and DOTAGA for ⁶⁸Ga labeling.
Quantitative Performance Data
The following tables summarize the in vivo performance of a DOTAGA-based RDC, which serves as a strong surrogate for this compound performance due to the shared DOTA core and click chemistry conjugation method, in comparison to a DFO-based conjugate.
Table 1: Biodistribution of ⁸⁹Zr-labeled Trastuzumab Conjugates in SK-OV-3 Tumor-Bearing Mice (%ID/g)
| Organ | [⁸⁹Zr]Zr-DOTAGA-trastuzumab | [⁸⁹Zr]Zr-DFO-trastuzumab |
| Tumor | 30.8 ± 7.3 (72h) | 31.1 ± 12.3 (144h) |
| Blood | 8.1 ± 1.2 (72h) | 8.0 ± 1.5 (72h) |
| Liver | 5.9 ± 0.9 (72h) | 7.2 ± 1.4 (72h) |
| Spleen | 2.9 ± 0.5 (72h) | 3.5 ± 0.6 (72h) |
| Kidneys | 4.8 ± 0.7 (72h) | 5.9 ± 1.0 (72h) |
| Lungs | 3.9 ± 0.6 (72h) | 4.5 ± 0.8 (72h) |
| Bone | 2.5 ± 0.4 (72h) | 4.1 ± 0.7 (72h) |
Data extracted from a study comparing [⁸⁹Zr]Zr-DOTAGA-trastuzumab with [⁸⁹Zr]Zr-DFO-trastuzumab in a SK-OV-3 xenograft model.[2] Values are presented as mean ± standard deviation at the time of peak tumor uptake.
Key Observation: The DOTAGA-based conjugate demonstrated comparable tumor uptake to the DFO-conjugate, but with a potentially faster clearance from bone, which is a known issue with ⁸⁹Zr-DFO complexes due to in vivo instability.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments related to the evaluation of this compound and similar chelators.
Radiolabeling of this compound with ⁸⁹Zr (General Protocol)
-
To a solution of this compound in a suitable buffer (e.g., 0.5 M MES, pH 6.0), add ⁸⁹Zr-oxalate.
-
Incubate the reaction mixture at 90-95°C for 60 minutes.
-
Monitor the radiolabeling efficiency using instant thin-layer chromatography (iTLC) with a suitable mobile phase (e.g., 50 mM DTPA).
-
Purify the ⁸⁹Zr-Bcn-dota-GA using a C18 Sep-Pak cartridge to remove unchelated ⁸⁹Zr.
Conjugation of ⁸⁹Zr-Bcn-dota-GA to an Azide-Modified Antibody (General Protocol)
-
Prepare a solution of the azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4).
-
Add the purified ⁸⁹Zr-Bcn-dota-GA to the antibody solution.
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Purify the resulting radioimmunoconjugate using a size-exclusion chromatography column (e.g., PD-10) to remove unconjugated ⁸⁹Zr-Bcn-dota-GA.
In Vivo Biodistribution Study
-
Implant tumor cells (e.g., SK-OV-3) subcutaneously into the flank of immunocompromised mice.
-
Once tumors reach a suitable size, inject the radiolabeled antibody conjugate intravenously via the tail vein.
-
At designated time points (e.g., 24, 72, 144 hours post-injection), euthanize the mice.
-
Dissect major organs and the tumor, weigh them, and measure the radioactivity using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
Visualizing Workflows and Pathways
Experimental Workflow for RDC Preparation and Evaluation
Caption: Workflow for the synthesis and evaluation of a this compound based RDC.
Simplified Signaling Pathway of a HER2-Targeted RDC
Caption: Mechanism of action for a HER2-targeted RDC for PET imaging.
Conclusion
This compound represents a valuable tool for the development of next-generation RDCs, offering a robust platform for site-specific conjugation via copper-free click chemistry. Preclinical data from closely related DOTAGA-based conjugates suggest that this compound can provide comparable tumor targeting to traditional chelators like DFO, with the potential for improved in vivo stability and more favorable biodistribution profiles, particularly concerning off-target bone uptake. The choice of chelator will ultimately depend on the specific application, the targeting biomolecule, and the radionuclide of interest. This guide provides a foundation for researchers to make informed decisions in the design and evaluation of novel RDCs for cancer diagnosis and therapy.
References
Safety Operating Guide
Personal protective equipment for handling Bcn-dota-GA
This document provides crucial safety and logistical information for the handling and disposal of Bcn-dota-GA, a cyclooctyne-linked DOTA chelator utilized in the development of radionuclide-labeled drug conjugates (RDCs).[1][2][3] The following procedural guidance is designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification
Based on the hazard profile of the related compound DOTA-GA(tBu)4, this compound should be handled as a substance that is:
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. Double gloving is recommended, especially when handling solutions.[4] | To prevent skin contact and irritation. |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[4][6] A face shield is required when there is a significant risk of splashing.[4] | To protect eyes from splashes and irritation. |
| Skin and Body Protection | A knee-length lab coat. A chemically resistant apron should be worn over the lab coat when handling larger quantities.[4] | To prevent contamination of personal clothing and skin. |
| Respiratory Protection | All work must be conducted in a certified chemical fume hood to minimize inhalation exposure. If ventilation is inadequate, a NIOSH-approved respirator may be necessary.[4] | To prevent inhalation and respiratory tract irritation. |
Experimental Protocols: Handling and Disposal Procedures
Adherence to the following step-by-step procedures is critical for maintaining laboratory safety and regulatory compliance.
General Handling Procedure:
-
Preparation: Before beginning work, ensure all necessary PPE is available and in good condition.[4] All handling of solid and solutions of this compound must be performed in a certified chemical fume hood.[4]
-
Weighing and Dissolution: Carefully weigh the solid this compound, avoiding the creation of dust.[4] Slowly add the solid to the desired solvent within the fume hood.
-
Reaction: Conduct all chemical reactions within the fume hood. Maintain a safe distance and use appropriate shielding if the reaction has the potential to be energetic.[4]
-
Cleanup: Decontaminate all surfaces and equipment that have come into contact with this compound using a suitable solvent (e.g., ethanol (B145695) or isopropanol), followed by a wash with soap and water.[4] All cleaning materials must be disposed of as hazardous waste.[4]
Disposal Plan:
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.
| Waste Type | Disposal Procedure |
| Unused Solid this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container according to your institution's guidelines for solid chemical waste.[4] |
| Contaminated Solvents and Solutions | Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.[4] |
| Contaminated Labware (e.g., pipette tips, gloves) | Dispose of in a designated solid hazardous waste container.[4] |
| Empty Stock Containers | Triple-rinse with a suitable solvent. Collect the rinsate as hazardous waste. The rinsed container can then be disposed of according to institutional policy.[4] |
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
